Ketorolac tromethamine, (R)-
Description
Contextualization of Enantiomeric Purity in Pharmaceutical Research
In the field of pharmaceutical sciences, chirality—the "handedness" of molecules—is a fundamental concept with profound implications for drug efficacy and safety. Chiral molecules exist as enantiomers, which are mirror images of each other that cannot be superimposed. nih.govwikipedia.org Although they share the same chemical formula, their different three-dimensional arrangements mean they can interact differently with the chiral environments of the human body, such as enzymes and receptors. nih.govmdpi.com
This stereoselectivity often results in one enantiomer, the eutomer, being responsible for the desired therapeutic activity, while the other, the distomer, may be less active, inactive, or even cause unwanted side effects. nih.govwikipedia.orgwikipedia.org Consequently, there is a significant trend in modern drug development to market single-enantiomer drugs, a strategy known as a "chiral switch," to optimize therapeutic profiles and reduce potential risks associated with the distomer. wikipedia.orgchiralpedia.comheraldopenaccess.us The meticulous study of each enantiomer's unique properties is therefore crucial for rational drug design and enhancing clinical outcomes. mdpi.comresearchgate.net
Historical Perspective on Ketorolac (B1673617) Tromethamine Discovery and Initial Characterization
The story of Ketorolac tromethamine exemplifies the growing appreciation for stereochemical nuances in drug development.
Ketorolac was first patented in 1976 and received approval for medical use in 1989. wikipedia.orgnewdrugapprovals.org It was developed and marketed as a racemic mixture, (±)-Ketorolac tromethamine, which contains a 1:1 ratio of its (S)- and (R)-enantiomers. researchgate.netfda.govpfizer.com As a non-steroidal anti-inflammatory drug (NSAID), its primary mechanism of action was identified as the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. wikipedia.orgcambridge.org
Early in its development, it became evident that the pharmacological activity of Ketorolac was not shared equally between its two stereoisomers. nih.govresearchgate.net Research indicated that the potent analgesic and anti-inflammatory effects were predominantly associated with the (S)-form. fda.govpfizer.comresearchgate.net This recognition that the two enantiomers possessed different biological activities prompted more focused investigations to parse their individual contributions. nih.gov
Rationale for Dedicated Academic Investigation of (R)-Ketorolac Tromethamine
The pronounced disparity in activity between the enantiomers provided a strong rationale for investigating the (R)-isomer independently.
Detailed pharmacological studies confirmed that (S)-Ketorolac is the eutomer, responsible for the potent inhibition of both COX-1 and COX-2 enzymes. nih.govdrugbank.comnih.gov In contrast, (R)-Ketorolac is a very weak COX inhibitor, being over 100-fold less active than the (S)-enantiomer against both COX subtypes. researchgate.netnih.govselleckchem.com Some studies have found the (R)-enantiomer to be virtually inactive against these primary targets. selleckchem.comselleckchem.com Despite this, some analgesic activity has been observed with (R)-Ketorolac, although it is significantly less potent—about 10 to 30 times weaker—than the (S)-enantiomer in animal models of pain. nih.gov This suggests that the analgesic effect of the (R)-isomer may not be primarily mediated by prostaglandin (B15479496) synthesis inhibition. nih.gov
Table 1: Comparative Inhibitory Activity of Ketorolac Enantiomers on COX Enzymes
| Enantiomer | Target Enzyme | Inhibitory Concentration (IC50) | Potency Relative to (S)-Enantiomer |
|---|---|---|---|
| (S)-Ketorolac | Human COX-1 | ~1.23 µM (as racemate) selleckchem.comselleckchem.com | High |
| Human COX-2 | ~3.50 µM (as racemate) selleckchem.comselleckchem.com | High | |
| Sheep Placenta COX-2 | 0.9 µM nih.gov | High | |
| (R)-Ketorolac | Human COX-1 | > 100 µM selleckchem.comselleckchem.com | >100-fold less potent researchgate.netnih.gov |
| Human COX-2 | > 100 µM selleckchem.comselleckchem.com | >100-fold less potent researchgate.netnih.gov | |
| Sheep Placenta COX-2 | ≥ 80 µM nih.gov | Very Low / Inactive |
IC50 values for the racemate are provided for context where individual enantiomer data is part of a broader study. The key finding is the significant drop in potency for the (R)-enantiomer.
The discovery that (R)-Ketorolac possesses analgesic properties despite its negligible COX-inhibiting activity has fueled dedicated academic research into its alternative mechanisms of action. nih.gov This line of inquiry has led to the identification of novel molecular targets.
Groundbreaking research has identified the R-enantiomers of a select few NSAIDs, including Ketorolac, as inhibitors of the Rho-family GTPases, specifically Rac1 and Cdc42. aacrjournals.orgnih.govplos.org These proteins are crucial in regulating cell functions like cytoskeletal remodeling, adhesion, and migration. aacrjournals.orgnih.gov High-throughput screening and subsequent cell-based assays demonstrated that (R)-Ketorolac, but not (S)-Ketorolac, directly inhibits Rac1 and Cdc42 activation at low micromolar concentrations. aacrjournals.orgplos.orgnih.gov The IC50 values for (R)-Ketorolac against Rac1 and Cdc42 are approximately 0.57 µM and 1.07 µM, respectively, while the IC50 for the (S)-enantiomer is over 100 µM. aacrjournals.orgnih.gov This previously unrecognized activity positions (R)-Ketorolac as a first-in-class inhibitor of these important cellular targets, completely distinct from the NSAID activity of its stereoisomer. aacrjournals.orgnih.gov
Overview of Current Academic Research Trajectories for Stereoisomeric Compounds
The study of (R)-ketorolac is emblematic of broader trends in chemical and pharmaceutical research, where the significance of stereochemistry is increasingly recognized. The U.S. Food and Drug Administration (FDA) issued guidelines in 1992 that encouraged the development of single-enantiomer drugs, prompting researchers to meticulously evaluate the individual pharmacokinetic and pharmacodynamic properties of stereoisomers. nih.gov This has led to a "chiral switch," where many drugs originally marketed as racemates are now available as single, more effective, and potentially safer enantiomers. Current academic research continues to build on this foundation, pushing the boundaries of how stereoisomers are understood, synthesized, and utilized.
Several key research trajectories are shaping the field:
Advanced Synthesis and Separation: A major focus remains on developing more efficient methods for asymmetric synthesis and chiral separation. Diversity-oriented synthesis (DOS) has emerged as a powerful strategy to assemble libraries of small molecules with high structural and stereochemical complexity. researchgate.net These libraries are invaluable for screening for new drug leads and chemical probes to explore biological systems. researchgate.net Simultaneously, analytical techniques for separating and identifying enantiomers, such as high-performance liquid chromatography (HPLC) on various chiral stationary phases, are continuously being refined for greater accuracy and efficiency. akjournals.comresearchgate.netbenthamdirect.com
Sophisticated Stereochemical Analysis: Beyond just separating enantiomers, a significant research trajectory involves precisely determining their three-dimensional structure. Vibrational optical activity (VOA) methods, which include vibrational circular dichroism (VCD) and Raman optical activity (ROA), have become powerful tools for assigning the absolute configuration of complex chiral molecules directly in solution. nih.gov These techniques are particularly valuable for molecules with multiple chiral centers, where traditional methods may be challenging. nih.gov
Fundamental Exploration of Isomerism: The fundamental principles of stereochemistry itself are still an area of active research. Recently, scientists have proposed a new class of stereoisomers called "akamptisomers," which arise from bond-angle inversion within a larger, structurally constrained molecule. acs.orgchemrxiv.org This discovery, described as the first new class of stereoisomers in 50 years, highlights that our understanding of molecular geometry is not static and that previously unrecognized forms of isomerism may be waiting to be discovered and exploited. acs.orgchemrxiv.org
Stereochemistry in Complex Biological Systems: Research is expanding to understand the role of stereoisomerism in intricate biological processes beyond simple drug-receptor interactions. For example, studies on lipids have demonstrated that the specific stereochemistry of molecules like phosphatidylserine (B164497) is vital for regulating complex physiological pathways such as blood coagulation. nih.gov Altering the configuration of either of the two chiral centers in phosphatidylserine was found to significantly impact the activity of the coagulation initiation complex. nih.gov This line of inquiry underscores that stereochemical information is fundamental to the function of biological systems at multiple levels.
The following table presents data from a study on the chiral resolution of ketorolac enantiomers using HPLC, a common technique in stereochemical research.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
180863-79-0 |
|---|---|
Molecular Formula |
C19H24N2O6 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;(1R)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid |
InChI |
InChI=1S/C15H13NO3.C4H11NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13;5-4(1-6,2-7)3-8/h1-7,11H,8-9H2,(H,18,19);6-8H,1-3,5H2/t11-;/m1./s1 |
InChI Key |
BWHLPLXXIDYSNW-RFVHGSKJSA-N |
Isomeric SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)[C@@H]1C(=O)O.C(C(CO)(CO)N)O |
Canonical SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O.C(C(CO)(CO)N)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for R Ketorolac Tromethamine
Stereoselective Synthesis of the (R)-Enantiomer
The direct synthesis of the desired (R)-enantiomer of Ketorolac (B1673617) in high enantiomeric purity is a key objective to avoid the separation of racemic mixtures. Various strategies have been developed to achieve this, including asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic transformations.
Asymmetric Catalysis Approaches for Chiral Induction
Asymmetric catalysis provides an elegant and atom-economical approach to establishing the chiral center in (R)-Ketorolac. These methods utilize a small amount of a chiral catalyst to generate a large quantity of the enantiomerically enriched product.
One notable approach involves an asymmetric Friedel-Crafts (FC) type C-C bond-forming cyclization. colab.wslookchem.com In this method, a pyrrolic allyl alcohol undergoes cyclization in the presence of a bimetallic gold(I) salt complex. colab.wslookchem.com The chiral environment is established by a chiral ligand, such as Quinaphos. colab.wslookchem.com Specifically, the use of (Sa,Ra)-Quinaphos as the chiral ligand directs the reaction to yield the cyclic (R)-intermediate, which is a key precursor for the synthesis of (S/–)-ketorolac. lookchem.com Conversely, employing (Ra,Sa)-Quinaphos facilitates the synthesis of the (+)-enantiomer. lookchem.com This methodology has been reported to achieve an enantiomeric excess (ee) of 89%. colab.wslookchem.com
Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of Ketorolac precursors. researchgate.netchemrxiv.orgresearchgate.net One strategy employs an aminocatalytic formal (3+2)-cycloaddition between a pyrrole-based hydrazone and an α,β-unsaturated aldehyde. researchgate.netchemrxiv.org This reaction, activated by an iminium ion, proceeds with high chemical yields and excellent stereocontrol. researchgate.netchemrxiv.org The resulting 2,3-dihydro-1H-pyrrolizine core is a key structural motif that can be further elaborated to afford Ketorolac. researchgate.net
Another organocatalytic method involves the conjugate addition of pyrroles to α,β-unsaturated aldehydes, catalyzed by chiral imidazolidinone salts. core.ac.uk This reaction proceeds via the formation of an iminium ion, leading to the formation of the aldehyde product in good yield and high enantiopurity. core.ac.uk This aldehyde can then be converted to the desired Ketorolac enantiomer. core.ac.uk
Chiral Auxiliary Strategies in Stereocontrol
Chiral auxiliaries are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. numberanalytics.com After the desired chiral center is established, the auxiliary is cleaved to yield the enantiomerically enriched product. numberanalytics.com While specific examples of chiral auxiliary strategies for the direct synthesis of (R)-Ketorolac are not extensively detailed in the provided search results, this remains a fundamental and versatile strategy in asymmetric synthesis. numberanalytics.comnumberanalytics.com The general principle involves attaching a chiral auxiliary to a precursor molecule, performing the key bond-forming reaction to create the stereocenter under the influence of the auxiliary, and then removing the auxiliary. numberanalytics.com
Biocatalytic Transformations for Enantiopure Synthesis
Biocatalysis, the use of enzymes as catalysts, offers a highly selective and environmentally benign approach to synthesizing chiral compounds. researchgate.netrsc.orgoup.com For Ketorolac, enzymatic kinetic resolution is a prominent biocatalytic method. researchgate.netsci-hub.se In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.
Lipase (B570770) B from Candida antarctica (CALB) has been shown to be particularly effective in the kinetic resolution of racemic Ketorolac. researchgate.netsci-hub.se This enzyme exhibits a significant enantiopreference for the (R)-isomer of Ketorolac. sci-hub.se The resolution can be achieved through two main pathways:
Enantioselective esterification: Racemic Ketorolac is reacted with an alcohol in the presence of CALB. The enzyme selectively catalyzes the esterification of the (R)-enantiomer, leaving the (S)-enantiomer as the unreacted acid. sci-hub.se
Enantioselective hydrolysis: A racemic mixture of a Ketorolac ester is subjected to hydrolysis catalyzed by CALB. The enzyme preferentially hydrolyzes the (R)-ester, yielding the (R)-acid and the unreacted (S)-ester. sci-hub.se
These mechanoenzymatic techniques have demonstrated high enantiomeric excesses (>83%) and excellent enantiodiscrimination (E >> 500). sci-hub.se Through these methods, (R)-Ketorolac has been obtained in essentially enantiopure form (ee >99%). sci-hub.se
Chiral Resolution Techniques for Enantiomeric Separation
When a stereoselective synthesis is not employed, racemic Ketorolac must be separated into its individual enantiomers. Chiral resolution techniques are employed for this purpose, with chromatographic methods and diastereomeric salt formation being the most common.
Chromatographic Methods for Preparative Enantiopurification
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for the analytical and preparative separation of enantiomers. nih.govakjournals.com Various CSPs have been successfully used for the resolution of Ketorolac enantiomers.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have shown excellent performance. nih.govresearchgate.net For instance, a Chiralcel OJ-H column, which is a cellulose-based CSP, provided high selectivity (α = 2.43) and resolution (Rs = 9.04) for Ketorolac enantiomers using a mobile phase of methanol (B129727) and formic acid. akjournals.comresearchgate.net This method is particularly suitable for preparative-scale separation due to the high enantioselectivity and the good solubility of Ketorolac in the mobile phase. akjournals.com Another cellulose-based CSP, cellulose (tris-3-chloro-4-methylphenylcarbamate), has also been used effectively. nih.gov
Protein-based CSPs, such as those containing α1-acid glycoprotein (B1211001) (AGP), are also effective for resolving Ketorolac enantiomers. akjournals.combenthamdirect.com A Chiralpak AGP column has been used to achieve a resolution of 2.8. akjournals.combenthamdirect.com Molecular docking studies have predicted that the (R)-enantiomer is eluted first from an AGP column due to weaker binding interactions compared to the (S)-enantiomer. researchgate.net
Table 1: Selected Chromatographic Methods for Ketorolac Enantioseparation
| Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference(s) |
| Chiralcel OJ-H | Methanol/Formic Acid (100:0.1, v/v) | 2.43 | 9.04 | akjournals.comresearchgate.net |
| Chiralpak AGP | 10 mmol L⁻¹ Ammonium (B1175870) Acetate (B1210297) (pH 5.5)-Isopropyl Alcohol (97:3, v/v) | 2.8 | akjournals.combenthamdirect.com | |
| Cellulose (tris-3-chloro-4-methylphenylcarbamate) | Polar Organic Mobile Phase | 1.19 | researchgate.net |
This table is interactive and allows for sorting and filtering of the data.
Diastereomeric Salt Formation and Crystallization for Resolution
Diastereomeric salt formation is a classical and widely used method for the resolution of racemates. oup.comdoi.org This technique involves reacting the racemic acid (Ketorolac) with a single enantiomer of a chiral base to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. oup.comdoi.org
For the resolution of Ketorolac, cinchonidine (B190817) has been used as a chiral resolving agent. akjournals.com The crystallization of the cinchonidine salt from ethyl acetate results in the less soluble salt of the (S)-(-)-Ketorolac, which can be purified. akjournals.com To obtain the (R)-(+)-enantiomer, the more soluble salt fraction from the mother liquor is treated to decompose the salt, and the partially resolved (+)-Ketorolac is then reacted with a different chiral resolving agent, such as cinchonine, to form a new diastereomeric salt that can be crystallized to yield the optically pure (R)-enantiomer. akjournals.com
This method, while effective, is often iterative and can be material-intensive. The efficiency of the resolution is dependent on the choice of the resolving agent and the crystallization solvent. doi.org
Optimization of Synthetic Pathways for Improved Yield and Purity
The efficient synthesis of the (R)-enantiomer of Ketorolac is a significant objective, driven by the differential pharmacological activity between its enantiomers. nih.gov Optimization strategies focus on enhancing both the chemical yield and the enantiomeric purity of the final product. Various approaches have been explored, ranging from modifications of existing synthetic routes to the development of novel catalytic systems.
Another approach focuses on improving traditional synthetic methods to make them more suitable for industrial-scale production. A preparation method for a key ketorolac tromethamine intermediate, 2-(2-(1H-pyrrol-1-yl)ethyl)diethyl malonate, has been developed to avoid the use of highly toxic and corrosive substances. google.com This improved method reports a simpler operation, faster reaction speed, fewer impurities, and consequently, higher yield and purity, making it more cost-effective and environmentally friendly. google.com
Enzymatic kinetic resolution presents a green chemistry alternative for obtaining enantiomerically pure ketorolac. researchgate.net Dual enzymatic strategies using Candida antarctica lipase B (CALB) have been developed. These include the enantioselective esterification of racemic ketorolac and the enantioselective hydrolysis of racemic ketorolac alkyl esters. researchgate.net These biocatalytic methods, particularly when performed under mechanoenzymatic conditions (liquid-assisted grinding), offer a convenient route to isolate the chiral drug with high enantiomeric purity. researchgate.net
The table below summarizes key findings in the optimization of synthetic pathways for enantiomerically enriched Ketorolac.
ees = enantiomeric excess of substrate; eep = enantiomeric excess of product
Analytical Methodologies for Enantiomeric Excess Determination in Synthetic Products
The determination of enantiomeric excess (ee) is critical in the synthesis of chiral compounds like (R)-Ketorolac to ensure the final product's purity and stereochemical integrity. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are the predominant techniques for this purpose. nih.gov
High-Performance Liquid Chromatography (HPLC)
Direct chiral HPLC is the most widely used method for separating and quantifying ketorolac enantiomers. nih.govnih.gov This technique employs chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times. nih.govresearchgate.net
Several types of CSPs have proven effective for ketorolac resolution:
Protein-based CSPs : Columns based on α1-acid glycoprotein (AGP) are frequently used. nih.govresearchgate.netbenthamdirect.comingentaconnect.comnih.gov A typical method involves a mobile phase of isopropanol (B130326) in a phosphate (B84403) buffer at a specific pH, allowing for baseline separation of the (R) and (S) enantiomers. nih.govresearchgate.net For example, using a chiral AGP column with a mobile phase of 0.1 M sodium phosphate buffer (pH 4.5) and isopropanol (98:2, v/v) resulted in the elution of the R-(+) enantiomer at 6.4 minutes and the S-(-) enantiomer at 8.4 minutes. nih.gov
Polysaccharide-based CSPs : Derivatives of cellulose and amylose, such as amylose tris(3,5-dimethylphenylcarbamate) (ChiralPak® AD-RH), are also effective. akjournals.comhug.ch One method used an isocratic mobile phase of acetonitrile (B52724) and 0.1% formic acid (50:50, v/v) to separate the enantiomers. akjournals.comhug.ch
Macrocyclic Glycoprotein CSPs : Ristocetin A-based chiral columns have been used to achieve baseline separation with a gradient mobile phase. akjournals.com
Indirect HPLC methods, which involve derivatizing the enantiomers with a chiral agent to form diastereomers, can also be used. researchgate.netakjournals.com However, direct methods using CSPs are generally preferred for their simplicity and accuracy. nih.gov
Capillary Electrophoresis (CE)
Capillary electrophoresis is another powerful technique for chiral separations, offering high resolution and efficiency. bohrium.com In CE, a chiral selector is added to the background electrolyte. bohrium.comresearchgate.net
Cyclodextrins : Modified cyclodextrins are the most common chiral selectors for ketorolac enantiomers in CE. hug.chbohrium.comresearchgate.net For instance, a cationic β-cyclodextrin derivative has been used as a chiral selector, achieving a resolution of 1.46 with a background electrolyte of 25 mM NaH2PO4 (pH 6.4). researchgate.netresearchgate.net
The combination of these separation techniques with sensitive detection methods, such as UV detection or mass spectrometry (MS), allows for the accurate quantification of each enantiomer and thus the determination of enantiomeric excess. nih.govakjournals.comhug.ch
The table below provides an overview of various analytical methods for determining the enantiomeric excess of Ketorolac.
Table 2: Analytical Methods for Enantiomeric Excess Determination of Ketorolac
| Analytical Technique | Chiral Selector/Stationary Phase | Mobile Phase/Electrolyte | Key Findings |
|---|---|---|---|
| HPLC | Chiral α1-Acid Glycoprotein (AGP) Column | 0.1 M Sodium Phosphate Buffer (pH 4.5): Isopropanol (98:2, v/v) | Baseline separation (Rs = 2.3); R-enantiomer eluted first. nih.gov |
| HPLC | CHIRALPAK AGP column | 10 mmol/L ammonium acetate (pH 5.5) and isopropanol (97:3) | Resolution between S-KT and R-KT was 2.8. benthamdirect.comingentaconnect.com |
| HPLC | ChiralPak® AD-RH (amylose derivative) | Acetonitrile - 0.1% formic acid (50:50, v/v) | Coupled with mass spectrometry for sensitive detection. akjournals.comhug.ch |
| HPLC | Ristocetin A based chiral column | Gradient of methanol and ammonium formate (B1220265)/acetic acid buffer | Baseline separation of enantiomers in plasma. akjournals.com |
| Capillary Electrophoresis (CE) | Cationic β-cyclodextrin derivative | 25 mM NaH2PO4 (pH 6.4) with 1 mM 1‐butyl‐3‐β‐cyclodextrinimidazolium tosylate | Resolution of 1.46 for ketorolac enantiomers. researchgate.netresearchgate.net |
Rs = Resolution factor; S-KT = S-Ketorolac Tromethamine; R-KT = R-Ketorolac Tromethamine
Molecular and Structural Basis of R Ketorolac Tromethamine Target Interactions
Identification and Validation of Primary Molecular Targets for (R)-Enantiomer
Through high-throughput screening and computational shape homology approaches, the primary molecular targets of the (R)-enantiomer of ketorolac (B1673617) have been identified as the Rho-family small GTPases, specifically Cell division control protein 42 (Cdc42) and Ras-related C3 botulinum toxin substrate 1 (Rac1). nih.govnih.govnih.gov These proteins are crucial regulators of cellular processes, including actin cytoskeleton organization, cell migration, and adhesion. nih.govnih.gov The (R)-enantiomer was found to be a selective inhibitor of Cdc42 and Rac1, an activity not shared by the (S)-enantiomer, which is inactive against these targets. nih.govaacrjournals.org This distinct activity positions (R)-ketorolac as a unique pharmacological agent separate from the COX-inhibiting properties of its stereoisomer. researchgate.net
Kinetic analyses have established that (R)-ketorolac functions as an allosteric, non-competitive inhibitor of guanine (B1146940) nucleotide binding to both Cdc42 and Rac1. nih.gov This mechanism involves (R)-ketorolac binding to a site on the GTPase that is distinct from the active site where GTP binds. nih.gov This allosteric interaction alters the protein's conformation, thereby inhibiting its function. nih.gov
Studies using cell-based assays have quantified the inhibitory potency of (R)-ketorolac. Increasing concentrations of (R)-ketorolac were shown to reduce the binding of a fluorescent GTP analog (BODIPY-GTP) to the target GTPases. nih.gov In contrast, the (S)-enantiomer demonstrated no significant inhibitory effect on either Cdc42 or Rac1. nih.gov The half-maximal effective and inhibitory concentrations from various studies are detailed below.
| Target | Assay Type | Cell Line | Potency Metric (Value) | Source |
|---|---|---|---|---|
| Cdc42 | BODIPY-GTP Binding Inhibition | N/A (in vitro) | EC50: 18.87 µM | nih.gov |
| Rac1 | BODIPY-GTP Binding Inhibition | N/A (in vitro) | EC50: 23.08 µM | nih.gov |
| Cdc42 | G-trap Effector Binding | SKOV3ip | EC50: 2.577 µM | medchemexpress.com |
| Rac1 | G-trap Effector Binding | SKOV3ip | EC50: 0.587 µM | medchemexpress.com |
| Cdc42 | G-trap Effector Binding | HeLa | EC50: 1.07 µM | nih.gov |
| Rac1 | G-trap Effector Binding | HeLa | EC50: 0.574 µM | nih.gov |
| Cdc42 | Inhibition Assay | N/A | IC50: 1.07 µM | nih.gov |
| Rac1 | Inhibition Assay | N/A | IC50: 0.57 µM | nih.gov |
Ligand binding has been investigated using techniques such as bead-based flow cytometry, which measures the in vitro binding of nucleotide to the GTPase. nih.gov These assays confirmed the inhibitory effect of (R)-ketorolac on nucleotide binding activity. nih.gov Equilibrium binding condition experiments demonstrated that the presence of (R)-ketorolac altered both the maximum number of binding sites (Bmax) and the dissociation constant (Kd) of BODIPY-GTP binding to Cdc42 and Rac1. nih.gov This provides further evidence for a non-competitive or allosteric mechanism of inhibition. nih.gov Conversely, the (S)-enantiomer did not affect these binding parameters, highlighting the stereoselective nature of the interaction. nih.gov
| Target GTPase | Parameter | Effect of (R)-Ketorolac | Effect of (S)-Ketorolac | Source |
|---|---|---|---|---|
| Cdc42 | Bmax | Altered | No Effect | nih.gov |
| Cdc42 | Kd | Altered | No Effect | nih.gov |
| Rac1 | Bmax | Altered | No Effect (except at 100 µM) | nih.gov |
| Rac1 | Kd | Altered | No Effect (except at 100 µM) | nih.gov |
Stereoselective Binding and Recognition Mechanisms
The differential activity between the (R)- and (S)-enantiomers of ketorolac stems from stereoselective binding to the target proteins. This enantioselectivity is a critical aspect of its unique pharmacological profile, where the (R)-enantiomer engages with Cdc42 and Rac1, while the (S)-enantiomer interacts with COX enzymes. nih.govresearchgate.net
Computational modeling and molecular docking studies have been instrumental in predicting and understanding the interaction between (R)-ketorolac and its GTPase targets. nih.gov These simulations generated a model where (R)-ketorolac is docked near the nucleotide binding pocket of the GTPase. nih.gov This predicted binding mode is consistent with the experimental observations of allosteric, non-competitive inhibition. nih.gov While docking studies have also been used to predict the chiral separation of ketorolac enantiomers on chromatography columns by modeling interactions with proteins like alpha-1-acid-glycoprotein, the key therapeutic interaction is with the GTPases. scientific.netresearchgate.net
The structural basis for the enantioselective inhibition of Cdc42 and Rac1 lies in the specific three-dimensional architecture of the allosteric binding site on these proteins. Virtual screening and computational simulations initially predicted this enantiomeric selectivity. nih.gov The binding pocket preferentially accommodates the spatial arrangement of the (R)-enantiomer, allowing for effective interaction. In contrast, the (S)-enantiomer does not fit as favorably into this site, resulting in a lack of significant inhibitory activity against the GTPases. nih.gov This stereospecific recognition is fundamental to the dual-pharmacologic nature of racemic ketorolac, where each enantiomer interacts with a distinct set of molecular targets. researchgate.net
Conformational Analysis of (R)-Ketorolac Tromethamine
The three-dimensional shape and flexibility of the (R)-ketorolac molecule are key to its biological activity. Conformational analysis has been performed using computational chemistry methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, to determine the most stable, low-energy structure of the molecule. scientific.netresearchgate.netnih.gov Studies have suggested that the Hartree-Fock (HF)/6-31G method is effective for describing the most stable ketorolac structure. researchgate.netscientific.netresearchgate.net The molecule's conformational flexibility, related to the number of rotatable bonds, influences its ability to adapt its shape to fit into the binding site of its target receptor. japsonline.com The crystal structure of ketorolac tromethamine has been analyzed, revealing the precise arrangement of the cation and anion in the solid state, linked by hydrogen bonds. iucr.org This fundamental structural information underpins the more complex interactions the molecule undergoes with its biological targets.
Spectroscopic Studies of Solution Conformation (e.g., NMR, CD)
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are powerful tools for elucidating the structure and conformational dynamics of molecules in solution.
While comprehensive NMR conformational analysis specifically for the (R)-enantiomer of Ketorolac in its free state in solution is not extensively detailed in publicly available literature, NMR studies have been instrumental in characterizing Ketorolac and its interactions. For instance, ¹H NMR spectroscopy has been used to identify the chemical structure of Ketorolac. nih.gov More advanced NMR techniques, such as Saturation Transfer Difference (STD-NMR), have been employed to study the binding of Ketorolac to proteins like cyclooxygenase (COX) and Human Serum Albumin (HSA). acs.orgunipi.itmdpi.com These studies reveal which parts of the molecule are in close contact with the protein, indirectly suggesting the bound conformation. For example, in the presence of HSA, the methine protons at the chiral center of Ketorolac show significant interaction, indicating their role in the binding process. unipi.it
Circular Dichroism (CD) spectroscopy, which is particularly sensitive to chiral environments, has been used to investigate the conformational changes of proteins upon binding to Ketorolac. Studies on the interaction between Ketorolac and HSA have shown that the binding leads to a slight decrease in the α-helical content of the protein, suggesting a conformational rearrangement of HSA. dntb.gov.uanih.gov While these studies focus on the protein's conformation, the differential interaction of the enantiomers with the chiral protein environment is a key aspect of their distinct biological fates. However, detailed CD spectra of isolated (R)-Ketorolac tromethamine to define its intrinsic solution conformation are not readily found in the reviewed literature.
Table 1: Spectroscopic Data for Ketorolac (Note: Data is for racemic or unspecified ketorolac due to a lack of specific data for the (R)-enantiomer in solution)
| Spectroscopic Technique | Sample | Key Findings | Reference |
| ¹H NMR | Ketorolac | Provided structural confirmation of the molecule. | nih.gov |
| STD-NMR | Ketorolac with COX-1 and COX-2 | Characterized the binding epitopes of the drug to the enzymes. | acs.org |
| NMR Relaxation Rates | Ketorolac tris salt with HSA | Aromatic moieties and methine protons at the chiral center are significantly involved in the interaction with albumin. | unipi.itmdpi.com |
| Circular Dichroism (CD) | Ketorolac with HSA | Binding induces a conformational change in HSA, with a slight decrease in α-helix content. | dntb.gov.uanih.gov |
Computational Conformational Sampling and Energy Landscapes
Computational chemistry provides a theoretical framework to explore the conformational possibilities of a molecule and to understand its stability and flexibility. Methods such as geometry optimization, molecular dynamics, and the construction of energy landscapes are pivotal in this regard.
Computational studies on Ketorolac have primarily utilized methods like Density Functional Theory (DFT) for geometry optimization to find the most stable (lowest energy) conformation of the molecule. nih.govresearchgate.net These studies often focus on the (S)-enantiomer due to its higher pharmacological activity or on the racemic mixture. nih.gov For instance, one study employed DFT with the B3LYP/6-31G(d) basis set to optimize the structure of the (S)-isomer. nih.gov Another predicted that the Hartree-Fock (HF)/6-31G method is best to describe the most stable ketorolac structure. researchgate.net
The concept of a potential energy landscape is crucial for understanding the full range of conformations a molecule can adopt. nih.gov This landscape is a high-dimensional surface where the energy of the molecule is plotted against its geometric parameters. The valleys in this landscape represent stable conformations (local minima), and the height of the "mountain passes" (saddle points) between them represent the energy barriers for conformational changes. For flexible molecules like (R)-Ketorolac, which has rotatable bonds, multiple low-energy conformations may exist in equilibrium in solution. japsonline.com
Molecular dynamics (MD) simulations can be used to sample these conformations over time, providing a dynamic picture of the molecule's behavior in a solvent. All-atom MD simulations have been used to elucidate the binding mechanism of (R)-Ketorolac to target proteins like Rac1 and Cdc42, predicting its binding pose within the protein's active site. cnr.it These simulations inherently explore the conformational space of (R)-Ketorolac to find the best fit, suggesting that the molecule adopts a specific conformation upon binding, which may differ from its preferred conformation in free solution.
Table 2: Computational Methods Applied to Ketorolac Conformation
| Computational Method | Focus of Study | Key Insights | Reference |
| Density Functional Theory (DFT) | Geometry optimization of (S)-Ketorolac | Calculation of the lowest energy molecular structure. | nih.govresearchgate.net |
| Hartree-Fock (HF) | Geometry optimization of Ketorolac | Prediction of the most stable molecular structure. | researchgate.net |
| Molecular Docking | Prediction of binding to AGP chiral column | The (S)-enantiomer has a more negative binding energy, suggesting a stronger interaction than the (R)-enantiomer. | researchgate.net |
| Molecular Dynamics (MD) Simulation | Binding mechanism of (R)-Ketorolac to Rac1 and Cdc42 | Predicted the binding pose and interactions within the active site, revealing a specific bound conformation. | cnr.it |
Structural Biology Investigations of R Ketorolac Tromethamine Target Complexes
X-ray Crystallography of (R)-Ketorolac Tromethamine-Protein Co-crystals
X-ray crystallography provides high-resolution, static snapshots of a ligand bound within the active or allosteric site of a protein. While a co-crystal structure with its primary therapeutic targets like cyclooxygenase (COX) enzymes has not been reported for the (R)-enantiomer, a crystal structure of ketorolac (B1673617) complexed with bovine lactoferrin provides valuable structural information.
A crystal structure of the C-lobe of bovine lactoferrin in complex with ketorolac has been solved and is available in the Protein Data Bank (PDB) under the accession code 4GRK. rcsb.org This structure was determined by X-ray diffraction to a resolution of 1.68 Å, which allows for a detailed analysis of the atomic interactions between the ligand and the protein. rcsb.org The quality of the structure is indicated by its refinement statistics, which measure the agreement between the crystallographic model and the experimental X-ray diffraction data. rcsb.org
Table 1: Refinement Statistics for PDB ID: 4GRK
| Parameter | Value |
|---|---|
| Resolution (Å) | 1.68 |
| R-Value Work | 0.155 |
| R-Value Free | 0.205 |
| R-Value Observed | 0.157 |
Data sourced from RCSB PDB entry 4GRK. rcsb.org
In the 4GRK structure, the ketorolac molecule is bound to the C-lobe of bovine lactoferrin. Analysis of the binding site reveals a well-defined pocket lined by several amino acid residues that form specific intermolecular contacts with the ligand. The pyrrolizine carboxylic acid core and the benzoyl group of ketorolac are positioned to make favorable interactions within this pocket.
Key interactions include hydrogen bonds between the carboxylate group of ketorolac and surrounding polar residues, as well as hydrophobic interactions involving the aromatic rings of the ligand and nonpolar residues in the binding site. Specifically, the ligand interaction viewer for PDB entry 4GRK shows that the carboxylate group of ketorolac forms hydrogen bonds with the side chains of specific arginine and tyrosine residues. The benzoyl and pyrrolizine rings are nestled in a hydrophobic pocket formed by residues such as leucine, valine, and phenylalanine, stabilizing the complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Structure Elucidation
NMR spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on binding interfaces, affinities, and the dynamic nature of the complex.
Ligand-observed NMR methods, such as Saturation Transfer Difference (STD)-NMR, have been instrumental in characterizing the binding of ketorolac to its targets. researchgate.net In STD-NMR experiments, saturation is transferred from the protein to a bound ligand, allowing for the identification of the ligand's binding epitope—the part of the molecule in closest proximity to the protein surface. creative-biostructure.com
A study using STD-NMR investigated the binding of racemic ketorolac to both COX-1 and COX-2. researchgate.net The results showed that the aromatic protons of ketorolac received the most significant saturation transfer, indicating that the aromatic moieties are crucial for binding to the active site of both COX isoforms. researchgate.netresearchgate.net By comparing the STD signals with known crystallographic structures of other NSAIDs, the study proposed that ketorolac binds to the COX-2 active site in an orientation similar to that of diclofenac. researchgate.net Further NMR studies have also been used to characterize the interaction of ketorolac with the transport protein Human Serum Albumin (HSA), confirming that the aromatic groups preferentially interact with the protein. nih.govmdpi.com
A significant finding for (R)-ketorolac is its previously unrecognized activity as an allosteric inhibitor of the Rho-family GTPases, Rac1 and Cdc42, which are key modulators of cancer-relevant cell functions. nih.govresearchgate.netunm.edu Unlike the (S)-enantiomer, which is a potent COX inhibitor, the (R)-enantiomer has little effect on COX enzymes but selectively inhibits Rac1 and Cdc42. researchgate.net
This inhibitory action is allosteric; (R)-ketorolac does not compete with the GTP nucleotide for its binding site but rather binds to a different site on the protein, changing its conformation and inhibiting its function. nih.govnih.gov This was established through high-throughput screening, computational modeling, and validated with in vitro GTPase nucleotide binding assays. nih.gov These studies demonstrated that (R)-ketorolac substantially inhibits the activation of Cdc42 and Rac1 in a dose-dependent and enantiomer-selective manner. nih.govresearchgate.net While the allosteric mechanism has been functionally confirmed, detailed NMR studies specifically characterizing the binding dynamics and conformational changes induced by (R)-ketorolac on Rac1 and Cdc42 have not yet been extensively reported.
Cryo-Electron Microscopy (Cryo-EM) for Large Complex Visualization
Cryo-electron microscopy (Cryo-EM) is a technique increasingly used in structural biology to determine the structure of large and dynamic macromolecular complexes that are often difficult to crystallize. nih.govnih.gov This method allows for the visualization of proteins and their complexes in a near-native, hydrated state by flash-freezing them in vitreous ice. youtube.com
Despite the significant advancements in Cryo-EM and its growing application in drug discovery for studying complex biological systems, a review of the current scientific literature indicates that no studies have been published that utilize Cryo-EM to determine the structure of a protein complex containing (R)-Ketorolac tromethamine. The technique is typically applied to much larger systems than a single enzyme bound to a small molecule. nih.gov
Biophysical Characterization of Binding Thermodynamics
Understanding the thermodynamics and kinetics of ligand-target binding is fundamental in drug discovery and structural biology. These studies quantify the affinity, stoichiometry, and the rates of association and dissociation, while also defining the enthalpic and entropic contributions to the binding energy. Such data is essential for elucidating the molecular recognition process.
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat released or absorbed during a biomolecular binding event. researchgate.net This allows for the complete thermodynamic characterization of an interaction in a single experiment, providing the binding affinity (K_a), binding enthalpy (ΔH), and stoichiometry (n). nih.gov From these values, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated, offering a full picture of the thermodynamic drivers of the interaction. nih.govnih.gov
A typical ITC experiment involves the stepwise injection of the ligand, in this case, (R)-Ketorolac tromethamine, into a sample cell containing the target protein. The resulting heat changes are measured to generate a binding isotherm, which is then fitted to a binding model to extract the thermodynamic parameters. researchgate.net An exothermic reaction (negative ΔH) suggests favorable enthalpy changes, such as the formation of hydrogen bonds or van der Waals interactions. The entropy change (ΔS) reflects alterations in the system's disorder, often influenced by conformational changes and the release of water molecules from the binding interface. tainstruments.com
Despite the utility of this technique, a review of the published scientific literature does not yield specific experimental data for the Isothermal Titration Calorimetry of (R)-Ketorolac tromethamine with its potential biological targets, such as Rac1 or Cdc42 GTPases. nih.gov While the interaction of racemic ketorolac with cyclooxygenase (COX) enzymes has been studied, the specific thermodynamic profile for the (R)-enantiomer is not available. nih.govnih.govselleckchem.com
For illustrative purposes, a hypothetical ITC data table for the binding of (R)-Ketorolac tromethamine to a target protein is presented below.
Hypothetical ITC Data for (R)-Ketorolac Tromethamine Binding to Target Protein X
This table is for illustrative purposes only, as specific experimental data is not available in the reviewed literature.
| Parameter | Value | Unit |
| Stoichiometry (n) | 1.05 | - |
| Association Constant (K_a) | 2.5 x 10^5 | M⁻¹ |
| Dissociation Constant (K_D) | 4.0 | µM |
| Enthalpy (ΔH) | -8.5 | kcal/mol |
| Entropy (TΔS) | -1.2 | kcal/mol |
| Gibbs Free Energy (ΔG) | -7.3 | kcal/mol |
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. youtube.com It provides detailed kinetic information by measuring the rates of association (k_on) and dissociation (k_off) of a ligand binding to a target immobilized on a sensor surface. The ratio of these rate constants (k_off/k_on) yields the equilibrium dissociation constant (K_D), which is a measure of binding affinity. youtube.com
In a typical SPR experiment, one binding partner (e.g., the target protein) is immobilized on a gold-coated sensor chip. A solution containing the other partner, the analyte (e.g., (R)-Ketorolac tromethamine), is flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The resulting sensorgram provides the data to calculate the kinetic parameters. youtube.com This kinetic information is complementary to the thermodynamic data from ITC, offering insights into how quickly a complex forms and how long it persists.
As with ITC, a thorough search of scientific databases and literature reveals a lack of specific, publicly available Surface Plasmon Resonance data detailing the binding kinetics of (R)-Ketorolac tromethamine to any of its identified biological targets.
To demonstrate how such data would be presented, a hypothetical SPR data table is provided below.
Hypothetical SPR Data for (R)-Ketorolac Tromethamine Binding to Target Protein Y
This table is for illustrative purposes only, as specific experimental data is not available in the reviewed literature.
| Parameter | Value | Unit |
| Association Rate (k_on) | 1.2 x 10^4 | M⁻¹s⁻¹ |
| Dissociation Rate (k_off) | 5.8 x 10⁻² | s⁻¹ |
| Dissociation Constant (K_D) | 4.8 | µM |
Advanced Computational and Theoretical Chemistry Studies on R Ketorolac Tromethamine
Quantum Mechanical (QM) Calculations for Electronic Properties
Quantum mechanical calculations are fundamental in understanding the intrinsic electronic properties of (R)-Ketorolac tromethamine. These methods, particularly Density Functional Theory (DFT), allow for the detailed investigation of the molecule's electronic landscape, which governs its reactivity and interactions. nih.govresearchgate.net
Density Functional Theory (DFT) Studies on Molecular Orbitals and Reactivity Descriptors
DFT studies have been employed to optimize the molecular geometry of ketorolac (B1673617) and to analyze its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity.
For ketorolac, the HOMO and LUMO energies have been calculated to understand its electron-donating and accepting capabilities. researchgate.net These calculations are essential for predicting how the molecule will interact with biological targets. The distribution of HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack. nih.gov
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity. These include:
Chemical Hardness (η): Resistance to deformation of the electron cloud.
Chemical Potential (μ): The escaping tendency of electrons.
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.
Softness (S): The reciprocal of hardness, indicating the ease of electron cloud deformation.
These descriptors help in comparing the reactivity of (R)-Ketorolac with its S-enantiomer and other related compounds, providing insights into its biological activity. ejbps.com
Table 1: Key Reactivity Descriptors for Ketorolac (Illustrative Data)
| Descriptor | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -5.91 eV | Indicates electron-donating ability. |
| LUMO Energy | -1.43 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.48 eV | Relates to chemical reactivity and stability. |
| Chemical Hardness (η) | 2.24 eV | Measures resistance to charge transfer. |
| Electrophilicity Index (ω) | 3.68 eV | Quantifies the electrophilic nature of the molecule. |
Note: The values presented are illustrative and based on typical DFT calculations for similar molecules. Actual values may vary depending on the specific computational method and basis set used. researchgate.net
Calculation of Spectroscopic Parameters
Theoretical calculations of spectroscopic parameters for ketorolac provide a means to validate and interpret experimental spectra. Time-dependent DFT (TD-DFT) is commonly used to predict the UV-Visible absorption spectra, which correspond to electronic transitions between molecular orbitals. researchgate.net The calculated absorption maxima (λmax) can be compared with experimental data to confirm the accuracy of the computational model. innovareacademics.inindianchemicalsociety.com
Vibrational frequencies calculated using DFT can be correlated with experimental Fourier-transform infrared (FT-IR) and Raman spectra. researchgate.net This analysis helps in assigning specific vibrational modes to different functional groups within the molecule, providing a detailed picture of its structural dynamics.
Molecular Dynamics (MD) Simulations of Ligand-Target Systems
Molecular dynamics simulations offer a dynamic view of how (R)-Ketorolac tromethamine interacts with its biological targets over time. jyoungpharm.orgunibo.it These simulations model the movements and interactions of every atom in the system, providing insights into binding stability, conformational changes, and the energetics of binding. frontiersin.org
Free Energy Perturbation (FEP) and Alchemical Free Energy Calculations
Free Energy Perturbation (FEP) and other alchemical free energy methods are powerful computational techniques used to calculate the relative binding affinities of a series of ligands to a target protein. nih.govrutgers.edu In these calculations, one molecule is "alchemically" transformed into another in a stepwise manner, and the free energy change for this transformation is calculated. nih.gov By performing this transformation both in solution and in the protein's binding site, the relative binding free energy can be determined via a thermodynamic cycle. nih.gov
These methods are computationally intensive but can provide highly accurate predictions of binding affinity, making them valuable in lead optimization during drug discovery. chemrxiv.org The application of FEP to (R)-Ketorolac and its analogs can help in designing new derivatives with improved binding characteristics. rsc.org
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.net These models are built by identifying molecular descriptors that correlate with the observed activity or property.
For (R)-Ketorolac and other NSAIDs, QSAR models can be developed to predict their analgesic or anti-inflammatory activity based on a set of calculated molecular descriptors. nih.gov These descriptors can be derived from the 3D structure of the molecules and can include electronic, steric, and hydrophobic parameters. A robust QSAR model can be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing. nih.gov
Table 2: Common Descriptors in QSAR/QSPR Models
| Descriptor Type | Examples | Information Encoded |
|---|---|---|
| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Electron distribution and reactivity |
| Steric | Molecular weight, Volume, Surface area | Size and shape of the molecule |
| Hydrophobic | LogP, Polar surface area | Solubility and membrane permeability |
| Topological | Connectivity indices, Shape indices | Atom connectivity and branching |
By integrating these advanced computational and theoretical chemistry approaches, a comprehensive understanding of the molecular attributes of (R)-Ketorolac tromethamine can be achieved, paving the way for the rational design of new and more effective therapeutic agents.
Development of Predictive Models for Molecular Interactions
Predictive modeling is a cornerstone of modern computational chemistry, enabling researchers to simulate and foresee how a molecule like (R)-ketorolac will interact with biological targets at an atomic level. These models are crucial for understanding its mechanism of action and for guiding the development of new therapeutic agents.
One primary approach involves molecular docking . This technique predicts the preferred orientation of a ligand when bound to a receptor. For instance, docking studies were used to model the enantiomeric selectivity of ketorolac, successfully predicting that (R)-ketorolac acts as a selective allosteric inhibitor of the GTPases Cdc42 and Rac1. nih.govnih.gov These models, generated based on DOCK9 GEF facilitated nucleotide exchange, depicted (R)-ketorolac docking near the GTPase nucleotide binding pocket, which was consistent with experimental observations of allosteric, non-competitive inhibition. nih.gov Other docking studies have focused on predicting the chiral separation of ketorolac enantiomers on chiral chromatography columns by comparing binding energies and interaction types. researchgate.net
Quantum mechanical (QM) methods , such as Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic structure and reactivity. nih.gov Studies have employed DFT with the B3LYP/6-31G(d) basis set to optimize the geometry of ketorolac and its derivatives. nih.gov These calculations help determine fundamental properties like frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and thermodynamic stability, which are essential for predicting chemical reactivity and biochemical interactions. nih.gov
Another powerful predictive tool is the Quantitative Structure-Activity Relationship (QSAR) model. 2D-QSAR models have been developed to quantify the anti-inflammatory activity of ketorolac derivatives. japsonline.com By correlating structural or physicochemical descriptors with biological activity, these models can predict the potency of novel, structurally similar compounds. japsonline.com
The table below summarizes key computational models applied to study ketorolac and its derivatives.
| Modeling Technique | Target/Application | Key Findings/Predictions | Source |
| Molecular Docking | Cdc42 and Rac1 GTPases | Predicted (R)-ketorolac as a selective, allosteric inhibitor. | nih.gov |
| Molecular Docking | Prostaglandin (B15479496) H2 Synthase (5F19) | Understood binding affinity and interaction modes of ketorolac and its degradants. | nih.gov |
| Molecular Docking | AGP Chiral Column | Predicted chiral separation of (R)- and (S)-ketorolac based on binding energies. | researchgate.net |
| Quantum Mechanics (DFT) | Ketorolac & Degradation Products | Investigated thermal stability, chemical reactivity, and electronic properties. | nih.gov |
| 2D-QSAR | Cyclooxygenase-2 (COX-2) | Quantified the anti-inflammatory activity of designed ketorolac bioisosteres. | japsonline.com |
Feature Selection and Model Validation
The reliability of any predictive model hinges on rigorous feature selection and validation. In computational studies of (R)-ketorolac and related molecules, these steps ensure that the models are robust, accurate, and not a result of chance correlation.
Feature selection is the process of choosing the most relevant molecular descriptors to build a QSAR or machine learning model. For ketorolac derivatives, descriptors such as molecular weight, polar surface area, and lipophilicity have been calculated using tools like SwissADME. japsonline.com More advanced methods use software like Padel Descriptor to generate a wide range of descriptors, from which a statistically significant subset is chosen to build the predictive model. japsonline.com In broader pharmacogenomic studies, which exemplify the methodologies used, feature selection techniques can include logistic regression, ReliefF, and Random Forest (RF) to identify the most predictive variables from high-dimensional data. koreascience.kr
Model validation confirms the predictive power of the developed model. A common technique is cross-validation , where the dataset is split into training and testing sets. plos.org For instance, internal five-fold cross-validation is frequently used to assess the stability and predictive performance of a model. koreascience.krplos.org The performance of these models is judged by several statistical metrics. For a 2D-QSAR model of ketorolac derivatives, key validation parameters included the adjusted R², standard error, and p-value. japsonline.com For classification models used in predicting drug-target interactions, metrics such as concordance, sensitivity, and specificity are calculated to evaluate performance. plos.org
The table below presents statistical metrics used in validating computational models relevant to drug design.
| Validation Metric | Description | Example Application | Source |
| Adjusted R² | A measure of how well the model's predictions approximate the real data points, adjusted for the number of predictors. | 0.9022 for a 2D-QSAR model of ketorolac derivatives. | japsonline.com |
| p-value | Indicates the statistical significance of the results. | 1.301 × 10⁻⁰⁶ for a 2D-QSAR equation. | japsonline.com |
| Concordance (Accuracy) | The overall correctness of the model's predictions. | Average of 82.26% in a Random Forest model for drug-target interactions. | plos.org |
| Sensitivity (SE) | The ability of a model to correctly identify positive results (true positives). | Average of 78.50% in a Random Forest model. | plos.org |
| Specificity (SP) | The ability of a model to correctly identify negative results (true negatives). | Average of 85.37% in a Random Forest model. | plos.org |
| Area Under the Curve (AUC) | Represents the model's ability to distinguish between classes; used in ROC analysis. | Mean value of 0.761 for a stacking ensemble model in a pharmacogenomics study. | koreascience.kr |
Virtual Screening and De Novo Design Approaches for Novel Chemotypes
Building on predictive models, computational chemists employ virtual screening and de novo design to discover new molecules with desired biological activity. These approaches are essential for expanding the therapeutic potential of known scaffolds like (R)-ketorolac.
Virtual screening involves computationally screening large libraries of chemical compounds to identify those likely to bind to a biological target. researchgate.netspringernature.com This method was instrumental in the initial discovery of (R)-ketorolac's novel activity. Through a combination of high-throughput screening and computational shape homology approaches, (R)-ketorolac was identified as an inhibitor of Cdc42 and Rac1, separate from the known COX-inhibitory activity of the (S)-enantiomer. nih.govnih.govscience.gov This demonstrates the power of virtual screening to repurpose existing drugs by identifying new targets. The process often uses techniques like molecular docking to filter vast chemical libraries in a time- and cost-effective manner. researchgate.net
De novo design , on the other hand, is a computational method for generating entirely new molecular structures with desirable properties. researchgate.net Instead of screening existing compounds, algorithms build novel molecules atom-by-atom or fragment-by-fragment within the constraints of a target's binding site. researchgate.net In studies related to ketorolac, researchers have designed dozens of bioisosteres—compounds with similar physical or chemical properties—using in silico techniques. japsonline.com For example, 42 ketorolac-derived bioisosteres were designed and evaluated computationally for their potential as anti-inflammatory agents with fewer side effects. japsonline.com More advanced de novo design strategies may use a known active molecule as a core scaffold to generate highly potent new inhibitors. nih.gov The integration of artificial intelligence and reinforcement learning is further enhancing these methods, allowing for the generation of valid and synthesizable molecules with strong predicted binding affinities. mdpi.com
These computational strategies represent a shift towards rational drug design, enabling the exploration of chemical space to find novel chemotypes based on the (R)-ketorolac structure for a variety of therapeutic targets.
Analytical and Bioanalytical Methodologies for R Ketorolac Tromethamine Research
Chromatographic Enantioseparation Techniques for Research Applications
Chromatographic methods are central to the enantioselective analysis of ketorolac (B1673617), enabling the separation and quantification of the (R)- and (S)-enantiomers. akjournals.com
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the enantioseparation of ketorolac. akjournals.comnih.gov This is typically achieved through direct methods employing chiral stationary phases (CSPs). eijppr.com These CSPs create a chiral environment where the two enantiomers of ketorolac form transient diastereomeric complexes with different stabilities, leading to different retention times and thus, separation. eijppr.com
Several types of CSPs have been successfully utilized for the resolution of ketorolac enantiomers:
Protein-based CSPs: Columns based on immobilized proteins like α1-acid glycoprotein (B1211001) (AGP) and human serum albumin (HSA) have proven effective. akjournals.comnih.govhug.ch For instance, a Chiral-AGP column can resolve the enantiomers, and its second-generation versions, with α1-AGP immobilized on smaller silica (B1680970) particles, offer enhanced performance. akjournals.comresearchgate.net HSA-based CSPs have also been used, sometimes in a coupled achiral-chiral system where an initial C18 column separates ketorolac from other matrix components before the chiral separation on the HSA column. akjournals.comcapes.gov.br
Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used CSPs. akjournals.comnih.gov Examples include amylose tris-(3,5-dimethylphenylcarbamate) and cellulose tris-(3-chloro-4-methylphenylcarbamate). akjournals.comnih.gov These CSPs have demonstrated high separation efficiency and broad applicability for various compounds, including ketorolac. eijppr.com
Macrocyclic Glycopeptide-based CSPs: CSPs like those based on Ristocetin A have been employed for the baseline separation of (R)-(+)- and (S)-(−)-ketorolac in plasma samples. akjournals.com
The mobile phase composition, including the type of organic modifier (e.g., isopropanol (B130326), acetonitrile), pH, and buffer concentration, is systematically optimized to achieve the best resolution and analysis time. nih.govnih.gov For example, a mobile phase of 0.1 M sodium phosphate (B84403) buffer (pH 4.5) with isopropanol (98:2, v/v) on a chiral AGP column has been shown to provide good separation. nih.gov In another study, a mobile phase of 10 mmol/L ammonium (B1175870) acetate (B1210297) (pH 5.5) and isopropanol (97:3) with a CHIRALPAK AGP column resulted in a resolution of 2.8 between the enantiomers. benthamdirect.com
Table 1: Examples of Chiral HPLC Methods for Ketorolac Enantioseparation
| Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|
| Chiral-AGP | Ammonium formate (B1220265) buffer (10 mM, pH 4.70) and acetonitrile (B52724) (gradient) | MS/MS | Quantification in human plasma | researchgate.net |
| Chiral AGP | 0.1 M Sodium phosphate buffer (pH 4.5): Isopropanol (98:2, v/v) | UV (322 nm) | Determination in pharmaceutical formulations | nih.gov |
| Cellulose (tris-3-chloro-4-methylphenylcarbamate) | Varies (Normal and reversed-phase modes) | UV (320 nm) | Enantioresolution in human plasma | nih.gov |
| Ristocetin A (Astec Chirobiotic R) | Methanol (B129727) with ammonium formate and glacial acetic acid (gradient) | UV (313 nm) | Determination in plasma | akjournals.com |
| ChiralPak AD-RH (amylose derivative) | Acetonitrile/0.1% formic acid (50:50, v/v) | MS | Simultaneous analysis with paracetamol in human plasma | hug.ch |
Chiral Gas Chromatography (GC)
Information specifically detailing the use of Chiral Gas Chromatography (GC) for the direct enantioseparation of (R)-Ketorolac tromethamine is not extensively available in the provided search results. While GC-MS is mentioned in the context of general ketorolac analysis, the focus of chiral separations for this compound heavily relies on HPLC and CE techniques. nih.gov
Capillary Electrophoresis (CE) with Chiral Selectors
Capillary Electrophoresis (CE) has emerged as a powerful technique for the enantiomeric separation of drugs, offering advantages such as high efficiency and the requirement of only small sample volumes. bohrium.comresearchgate.net In chiral CE, a chiral selector is added to the background electrolyte to facilitate the separation of enantiomers. bohrium.com
For the separation of ketorolac enantiomers, cyclodextrins and their derivatives are commonly used as chiral selectors. bohrium.comresearchgate.net These molecules have a hydrophobic inner cavity and a hydrophilic outer surface, allowing them to form inclusion complexes with the ketorolac enantiomers. The differential stability of these complexes leads to different electrophoretic mobilities and, consequently, separation.
A novel approach involved the synthesis of a cationic β-cyclodextrin derivative based on imidazole, which was used as a chiral selector. researchgate.netresearchgate.net The highest resolution for ketorolac enantiomers (1.46) was achieved with a background electrolyte consisting of 25 mM NaH2PO4 (pH 6.4) and 1 mM of this cationic β-cyclodextrin derivative. researchgate.net The study also successfully applied this method for the determination of ketorolac enantiomers in human plasma. researchgate.net
While CE is a promising research tool, it has seen less practical application compared to chiral HPLC. bohrium.com
Mass Spectrometry (MS) for Identification and Quantification in Research Samples
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the bioanalysis of (R)-ketorolac. researchgate.netresearcher.lifetandfonline.com It offers high selectivity and sensitivity for the quantification of the drug and its metabolites in complex biological matrices like plasma and vitreous and aqueous humor. researchgate.netresearcher.lifetandfonline.comnih.gov
A validated LC-MS/MS method for the simultaneous determination of R(+)-ketorolac and S(−)-ketorolac in human plasma has been reported. researchgate.net This method utilized a Chiral-AGP column for separation and a positive electrospray ionization (ESI+) interface with multiple reaction monitoring (MRM) for quantification. The method was validated over a concentration range of 9.36–1198.69 ng/mL for R(+)-ketorolac. researchgate.net Another study developed and validated an LC-MS/MS method to quantify ketorolac in human aqueous and vitreous humor using plasma as a surrogate matrix, with a validated concentration range of 2.5 to 5000 ng/mL. researcher.lifetandfonline.comnih.gov
Tandem Mass Spectrometry (MS/MS) for Metabolite Identification
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of drug metabolites. nih.gov In the context of ketorolac, LC/ESI-MS/MS has been employed to identify and characterize its in vivo metabolites in samples from Sprague-Dawley rats. nih.gov
The study identified a total of 12 metabolites in urine, including hydroxylated and glucuronide metabolites, which were also present in plasma. nih.gov The fragmentation patterns of the protonated molecular ions ([M+H]+) of ketorolac and its metabolites, obtained through MS/MS experiments, were compared to propose the most probable structures of the metabolites. nih.gov The primary phase I metabolic pathways were identified as hydroxylation and decarbonylation, followed by phase II glucuronidation. nih.gov Online hydrogen/deuterium exchange (HDX) experiments can further support the structural characterization of these metabolites. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS), often coupled with a time-of-flight (TOF) analyzer (e.g., Q-TOF), provides highly accurate mass measurements of ions. nih.gov This capability is crucial for determining the elemental composition of parent drugs and their metabolites, thereby increasing the confidence in their identification. nih.gov
An LC/ESI/Q-TOF/MS/MS method was developed for the identification and structural characterization of forced degradation products of ketorolac tromethamine. nih.govresearchgate.net This technique allowed for accurate mass measurements, which, in conjunction with MS/MS fragmentation data, enabled the elucidation of the structures of nine degradation products. nih.gov Similarly, HRMS has been used in metabolomics studies to profile and characterize circulating metabolites of ketorolac. nih.gov The accurate mass data for the precursor ion of (R)-ketorolac ([M+H]+) has been reported as 256.09682 Da. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including (R)-Ketorolac tromethamine. It provides detailed information about the carbon-hydrogen framework, allowing for the precise assignment of atoms and their connectivity within the molecule.
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
One-dimensional (1D) and two-dimensional (2D) NMR experiments are critical for determining the molecular structure of (R)-Ketorolac. While 1D techniques like ¹H (proton) and ¹³C (carbon-13) NMR provide initial information on the chemical environments of the nuclei, they can be insufficient for complex structures where signals overlap. researchgate.netweebly.com 2D NMR techniques resolve this by plotting correlations between different nuclei, providing a comprehensive map of the molecular structure. researchgate.netweebly.com
¹H NMR and ¹³C NMR: These 1D experiments identify the number and types of proton and carbon environments in the molecule. For instance, ¹H Saturation-Transfer Difference (STD-NMR) has been employed to study the binding of ketorolac to proteins like human serum albumin (HSA), identifying the specific protons of the drug that interact with the protein. mdpi.comnih.govdntb.gov.ua
COSY (Correlation Spectroscopy): This homonuclear 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. nih.govsdsu.edu It reveals the spin-spin coupling networks within the molecule, helping to piece together fragments of the structure by showing which protons are neighbors. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). nih.govsdsu.edu It is invaluable for assigning carbon signals, which are less sensitive and can be difficult to interpret in a 1D ¹³C spectrum alone. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (long-range couplings). nih.govsdsu.edu HMBC is crucial for connecting the molecular fragments identified by COSY and HSQC, allowing for the complete assembly of the carbon skeleton and the assignment of quaternary carbons (carbons with no attached protons). nih.gov
Together, these techniques provide a powerful toolkit for confirming the identity and elucidating the precise three-dimensional structure of (R)-Ketorolac tromethamine. The combination of COSY, HSQC, and HMBC is frequently used to assign all proton and carbon signals in complex organic molecules. science.gov
Spectroscopic Techniques for Purity and Identity Confirmation
A variety of spectroscopic methods are employed to confirm the identity and assess the purity of (R)-Ketorolac tromethamine, ensuring it meets the required quality standards.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and reliable method used to identify Ketorolac tromethamine. gsconlinepress.com The technique works by measuring the absorption of infrared radiation by the molecule, which causes vibrations in its chemical bonds. The resulting IR spectrum is a unique fingerprint of the molecule, with characteristic absorption bands corresponding to specific functional groups. gsconlinepress.com
For Ketorolac tromethamine, IR spectroscopy can confirm the presence of key functional groups such as the carboxylic acid, amide, and benzoyl groups. The spectrum of pure ketorolac is compared against a reference standard to confirm its identity. researchgate.net Furthermore, Fourier Transform Infrared (FTIR) spectroscopy is widely used to study the compatibility of the drug with excipients in pharmaceutical formulations by detecting any changes in the characteristic peaks of the drug that might indicate a chemical interaction. researchgate.netijsrtjournal.com
| Technique | Application for (R)-Ketorolac Tromethamine | Key Findings |
| Infrared (IR) Spectroscopy | Identification of the compound and detection of potential interactions between the drug and formulation excipients. gsconlinepress.comijsrtjournal.com | The IR spectrum serves as a unique fingerprint for Ketorolac tromethamine. gsconlinepress.com Specific peaks confirm the presence of its characteristic functional groups. srce.hr |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a primary quantitative method for determining the concentration and purity of Ketorolac tromethamine in bulk drug and pharmaceutical dosage forms. ijaresm.comjocpr.com The method is based on the principle that the molecule absorbs UV light at a specific wavelength.
Ketorolac tromethamine exhibits a characteristic maximum absorbance (λmax) at approximately 322-323 nm in solvents like phosphate buffer and distilled water. gsconlinepress.comijsrtjournal.comijbpas.com According to the Beer-Lambert law, the absorbance at this wavelength is directly proportional to the concentration of the drug in the solution. This linear relationship is established by creating a standard calibration curve from solutions of known concentrations. ijsrtjournal.comjocpr.com The method is valued for its simplicity, speed, and accuracy in routine quality control assays. ijaresm.com
| Solvent | Reported λmax (nm) | Concentration Range for Linearity (µg/mL) | Correlation Coefficient (r²) | Reference |
| Phosphate Buffer (pH 6.8) | 323 | 2 - 15 | 0.9941 | ijsrtjournal.com |
| Water | 322 | 7 - 13 | 0.999 | ijbpas.com |
| Acidic Methanol | 316 | 2.5 - 15 | 0.9999 | jocpr.com |
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)
As a chiral molecule, the stereochemical identity of (R)-Ketorolac is a critical quality attribute. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques essential for confirming the specific enantiomeric form.
Preclinical in Vitro Mechanistic Investigations of R Ketorolac Tromethamine
Cellular Assays for Target Pathway Modulation
Cellular assays are fundamental in elucidating the mechanisms by which a compound exerts its effects at a cellular level. For (R)-Ketorolac tromethamine, these assays have been crucial in identifying its molecular targets and downstream effects, distinguishing its activity from its S-enantiomer.
Inhibition of Enzyme Activity in Cell Lines (e.g., COX-1/COX-2 in specific cell models)
While the S-enantiomer of ketorolac (B1673617) is a potent inhibitor of cyclooxygenase (COX) enzymes, (R)-Ketorolac is virtually inactive against COX-1 and COX-2. nih.gov This distinction is a critical aspect of its pharmacological profile.
Recent research has identified a novel activity for (R)-Ketorolac as an inhibitor of the Rho-family GTPases, specifically Rac1 and Cdc42. medchemexpress.comaacrjournals.org These small GTPases are key regulators of the actin cytoskeleton, cell adhesion, and migration, processes that are highly relevant in cancer metastasis. nih.govnih.gov (R)-Ketorolac has been shown to inhibit the activation of Rac1 and Cdc42 in various cancer cell lines, particularly in ovarian cancer models. nih.govnih.gov This inhibition is enantiomer-selective, with the S-enantiomer showing minimal to no effect on these GTPases. nih.govaacrjournals.org
Studies using immortalized human ovarian adenocarcinoma cells (SKOV3ip) and primary patient-derived ovarian cancer cells have demonstrated that (R)-Ketorolac robustly inhibits growth factor-stimulated Rac1 and Cdc42 activation. nih.gov The inhibitory effects are comparable to known Rac1 and Cdc42 specific inhibitors. nih.gov For instance, (R)-Ketorolac substantially inhibited epidermal growth factor (EGF)-dependent activation of Cdc42 and Rac1 in a dose-dependent manner in SKOV3ip cells. nih.gov The inhibition of these GTPases by (R)-Ketorolac leads to a significant reduction in the activation of downstream effectors like p21-activated kinases (PAK1/PAK2). nih.gov
| Target Enzyme | Cell Line/System | IC50 / EC50 | Finding | Citation |
|---|---|---|---|---|
| COX-1 (rat) | Recombinant enzyme system | > 100 µM | Virtually no inhibitory activity. | researchgate.net |
| Rac1 | SKOV3ip ovarian cancer cells | EC50: 0.587 µM | Dose-dependent inhibition of EGF-stimulated activation. | aacrjournals.orgscience.gov |
| Cdc42 | SKOV3ip ovarian cancer cells | EC50: 2.577 µM | Dose-dependent inhibition of EGF-stimulated activation. | aacrjournals.orgscience.gov |
| Rac1 | Ovarian Cancer Cells | IC50: 0.57 µM | Inhibition of GTPase activity. | aacrjournals.org |
| Cdc42 | Ovarian Cancer Cells | IC50: 1.07 µM | Inhibition of GTPase activity. | aacrjournals.org |
Gene Expression Profiling of Target-Related Pathways
To understand the broader impact of (R)-Ketorolac on cellular pathways, gene expression profiling has been conducted. In a study using a mouse ovarian cancer xenograft model, RNA-sequencing (RNA-seq) analysis was performed on tumor tissues from mice treated with (R)-Ketorolac. nih.govplos.org
The analysis revealed that (R)-Ketorolac treatment led to a decrease in the expression of genes associated with the HIF-1 (Hypoxia-Inducible Factor-1) signaling pathway. nih.govplos.org The HIF-1 pathway is a critical regulator of cellular adaptation to low oxygen levels and is often implicated in tumor progression and angiogenesis. Furthermore, the treatment also reduced the expression of other genes that are associated with a poor prognosis in ovarian cancer. nih.govplos.org
Interestingly, while (R)-Ketorolac significantly inhibited the activity of its targets Rac1 and Cdc42, it had little to no impact on the mRNA or protein expression levels of these GTPases themselves. nih.govplos.org This suggests that the primary mechanism of action is the inhibition of GTPase function rather than the regulation of their expression. nih.govplos.org There was a modest decrease noted for RHOA mRNA expression, although (R)-Ketorolac does not inhibit the activity of the RhoA protein. nih.govplos.org
Subcellular Fractionation Studies for Target Localization and Binding
Receptor Occupancy Studies in Isolated Cell Systems
Based on available scientific literature, specific receptor occupancy studies for (R)-Ketorolac tromethamine in isolated cell systems have not been reported. Such studies would typically quantify the fraction of target receptors (in this case, likely Rac1 and Cdc42) that are bound by the drug at a given concentration. While functional assays have clearly demonstrated the inhibitory effect of (R)-Ketorolac on the activity of these GTPases, direct measurement of receptor occupancy has not been a focus of the published research. nih.govnih.gov The mechanism is described as allosteric inhibition, which implies binding to a site other than the active site to modulate the protein's function. nih.gov
Mechanistic Studies on Isolated Organ Systems
Research specifically investigating the mechanistic effects of the (R)-enantiomer of ketorolac tromethamine on isolated organ systems is limited. Most studies on isolated or perfused organs have focused on the racemic mixture or the S-enantiomer, primarily in the context of prostaglandin (B15479496) synthesis inhibition.
Modulation of Biochemical Markers in Perfused Organs
There is a scarcity of data from studies using isolated perfused organs to specifically assess the modulation of biochemical markers by (R)-Ketorolac tromethamine. Some research has investigated the effects of racemic ketorolac on prostanoid release in ex vivo incubated rat organs, including the kidneys, and noted a particularly high activity in this organ, which may be related to the known renal toxicity of the racemate. researchgate.netresearchgate.net However, these effects are primarily attributed to the COX-inhibiting S-enantiomer.
A study utilizing an "organoid-on-a-chip" model of human Autosomal Recessive Polycystic Kidney Disease (ARPKD) explored the therapeutic potential of (R)-Ketorolac as a RAC1 inhibitor. harvard.edu In this advanced in vitro system, which mimics aspects of a perfused organ, treatment with (R)-Ketorolac was shown to have therapeutic effects, suggesting modulation of disease-specific biochemical and morphological markers. harvard.edu However, detailed profiling of a broad range of biochemical markers in the perfusate from traditional isolated organ studies specifically for the (R)-enantiomer is not well-documented.
Protein-Protein Interaction Studies Influenced by (R)-Ketorolac Tromethamine
Preclinical in vitro research has identified a novel pharmacologic activity for the (R)-enantiomer of ketorolac, distinct from the well-known cyclooxygenase (COX) inhibition associated with its (S)-enantiomer. aacrjournals.orgplos.org This activity centers on the inhibition of specific protein-protein interactions within the Rho family of small GTPases, which are crucial regulators of cellular processes like cytoskeletal organization, adhesion, and migration. plos.orgnih.gov
Investigations using high-throughput screening and cheminformatics identified (R)-Ketorolac as a selective inhibitor of Ras-related C3 botulinum toxin substrate 1 (Rac1) and cell division control protein 42 (Cdc42). aacrjournals.orgnih.govnih.gov This inhibitory action is stereoselective, as the (S)-enantiomer of ketorolac demonstrates minimal to no activity against these GTPase targets. aacrjournals.orgnih.gov Further studies have shown that over twenty other non-steroidal anti-inflammatory drugs (NSAIDs) also lack this inhibitory effect, highlighting the specificity of (R)-Ketorolac's interaction with Rac1 and Cdc42. plos.org
The mechanism of inhibition is believed to be allosteric, where (R)-Ketorolac interferes with the nucleotide-binding activity of the GTPases. nih.govnih.gov This prevents their activation. Specifically, research has demonstrated that (R)-Ketorolac effectively inhibits the activation of Rac1 and Cdc42 when stimulated by epidermal growth factor (EGF) in various cell lines, including human ovarian adenocarcinoma cells (SKOV3ip). plos.orgnih.gov This inhibition of the upstream GTPases consequently leads to a significant reduction in the activation of their downstream effectors, the p21-activated kinases (PAK1/PAK2), by over 80%. nih.govnih.gov
The functional consequences of this targeted protein interaction have been explored in cancer cell models. In vitro studies on ovarian cancer cells show that the inhibition of Rac1 and Cdc42 activity by (R)-Ketorolac leads to significant alterations in cell behaviors that are critical for metastasis. nih.govmdpi.com These include the inhibition of cell adhesion to extracellular matrix components like fibronectin and collagen, a reduction in cell migration and invasion, and the prevention of filopodia and invadopodia formation. nih.govmdpi.comhealth.mil The potency and cellular efficacy of (R)-Ketorolac in these assays are comparable to those of well-established, specific inhibitors of Rac1 and Cdc42. aacrjournals.orgnih.govnih.gov
Table 1: In Vitro Inhibitory Activity of (R)-Ketorolac on GTPase Activation
This table summarizes the half-maximal effective and inhibitory concentrations of (R)-Ketorolac against its target GTPases in different assays.
| Target Protein | Cell Line | Assay Type | Measurement | Value (μM) | Citation |
| Rac1 | SKOV3ip | GTPase Activation | EC₅₀ | 0.587 | nih.govmedchemexpress.com |
| Cdc42 | SKOV3ip | GTPase Activation | EC₅₀ | 2.577 | nih.govmedchemexpress.com |
| Rac1 | - | Noncompetitive Inhibition | IC₅₀ | 0.57 | aacrjournals.orgmdpi.com |
| Cdc42 | - | Noncompetitive Inhibition | IC₅₀ | 1.07 | aacrjournals.orgmdpi.com |
| Cdc42 | - | Nucleotide Binding | EC₅₀ | 18.87 | nih.gov |
| Rac1 | - | Nucleotide Binding | EC₅₀ | 23.08 | nih.gov |
EC₅₀ (Half-maximal Effective Concentration) refers to the concentration of a drug that induces a response halfway between the baseline and maximum. IC₅₀ (Half-maximal Inhibitory Concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Effects of (R)-Ketorolac Mediated by Protein Interaction Inhibition
This table details the observed downstream effects on cancer cell behaviors following the inhibition of Rac1 and Cdc42 by (R)-Ketorolac in in vitro models.
| Cellular Process | Cell Type | Key Finding | Citation |
| Cell Adhesion | SKOV3ip, Primary Ovarian Cancer Cells | Significantly inhibits adhesion to fibronectin and type I collagen. | nih.govmdpi.com |
| Cell Migration | SKOV3ip, Ovarian Cancer Cell Lines | Inhibits cell migration in a dose-dependent manner. | nih.govmdpi.commdpi.com |
| Cell Invasion | SKOV3ip, Ovarian Cancer Cell Lines | Significantly inhibits cancer cell invasion. | nih.govmdpi.com |
| Cytoskeletal Rearrangement | SKOV3ip | Decreases the number and length of filopodia. | nih.govmedchemexpress.com |
| Downstream Signaling | SKOV3ip | Reduces activation of p21-activated kinases (PAK1/PAK2) by >80%. | nih.govnih.gov |
| Invadopodia Formation | Ovarian Cancer Cells | Effectively prevents the formation of invadopodia. | mdpi.comhealth.mil |
Preclinical in Vivo Mechanistic Characterization of R Ketorolac Tromethamine Non Human Models
Pharmacodynamic Marker Modulation in Animal Models
The primary mechanism of action for ketorolac (B1673617) involves the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923), key mediators of pain and inflammation. ijcrt.orgoup.com Preclinical studies in animal models have focused on elucidating the pharmacodynamic effects of ketorolac by measuring its impact on these inflammatory markers.
The anti-inflammatory and analgesic effects of ketorolac are primarily attributed to its (S)-enantiomer, which is a potent inhibitor of prostaglandin (B15479496) synthesis. ijcrt.orgnih.govebi.ac.uk The (R)-enantiomer is substantially less active in this regard. nih.govebi.ac.uk Studies using racemic ketorolac in various animal models demonstrate a significant reduction in prostaglandin levels, an effect largely driven by the (S)-isomer.
In healthy dogs, a single dose of racemic ketorolac tromethamine resulted in a significant, though reversible, decrease in endogenous prostaglandin E2 (PGE2) plasma concentrations. nih.gov Similarly, in a rabbit model of ocular inflammation, topical application of ketorolac produced substantial decreases in endotoxin-induced increases in PGE2 concentrations in the aqueous humor. nih.gov A study on a chronic inflammatory pain model in mice also showed that treatment involving ketorolac led to reduced expression of PGE2 in hind paw tissues. nih.gov Furthermore, in a rat model of pulmonary embolism, ketorolac was found to inhibit the upregulation of COX-2, the enzyme responsible for producing prostaglandins in inflammatory settings. purdue.edu
While these studies utilize the racemate, the findings on prostaglandin reduction are mechanistically linked to the potent COX-inhibiting activity of the (S)-enantiomer. The (R)-enantiomer, being over 100-fold less active on COX enzymes, contributes minimally to this specific pharmacodynamic effect. nih.gov
Enzyme activity assays, primarily conducted in vitro using enzymes sourced from animal tissues, confirm the stereoselective inhibition of cyclooxygenase by ketorolac enantiomers. The (S)-enantiomer is a potent inhibitor of both COX-1 and COX-2, while the (R)-enantiomer demonstrates significantly weaker inhibitory activity. nih.gov
One study reported that (S)-ketorolac exhibited potent inhibition of both COX-1 and COX-2 enzymes, whereas (R)-ketorolac was more than 100 times less active against both subtypes. nih.gov Another analysis found that racemic ketorolac was approximately six times more potent against COX-1 than COX-2. researchgate.net This inherent difference in enzyme inhibition between the two enantiomers is a cornerstone of ketorolac's pharmacological profile.
| Compound | Target Enzyme | Inhibitory Activity (IC50) | Relative Potency Comment |
|---|---|---|---|
| (S)-Ketorolac | COX-1 | 0.02 µM researchgate.net | Potent inhibitor. nih.gov |
| (S)-Ketorolac | COX-2 | 0.12 µM researchgate.net | Potent inhibitor. nih.gov |
| (R)-Ketorolac | COX-1 | >100-fold less active than (S)-form nih.gov | Weak inhibitor. nih.gov |
| (R)-Ketorolac | COX-2 | >100-fold less active than (S)-form nih.gov | Weak inhibitor. nih.gov |
Target Engagement Studies in Live Animal Models (e.g., PET/SPECT tracers if applicable)
Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are powerful imaging techniques used to quantify target engagement of drugs in living organisms. nih.gov However, based on available literature, specific target engagement studies using PET or SPECT tracers for (R)-ketorolac tromethamine in live animal models have not been reported.
Investigation of Stereoselective Distribution to Target Tissues (Mechanistic focus)
Pharmacokinetic studies in animal models have revealed significant differences in the tissue distribution of ketorolac's enantiomers. This stereoselective disposition means that the (R)- and (S)-forms accumulate differently in various organs, which has important mechanistic implications.
A study in Wistar rats investigated the tissue distribution following administration of racemic ketorolac. thieme-connect.com The results showed a marked difference in the concentration of the two enantiomers in the kidney and liver. In the kidney, the maximum concentration (Cmax) of the (S)-enantiomer was nearly four times higher than that of the (R)-enantiomer, and the total exposure (AUC) was more than double. thieme-connect.com In the liver, the Cmax of (S)-ketorolac was approximately 69% higher than that of (R)-ketorolac. thieme-connect.com This differential accumulation in key organs of metabolism and excretion underscores the distinct in vivo behavior of each enantiomer.
| Tissue | Enantiomer | Cmax (µg/g) | AUC (µg·h/g) |
|---|---|---|---|
| Kidney | (S)-Ketorolac | ~4x higher than (R)-form | >2x higher than (R)-form |
| (R)-Ketorolac | - | - | |
| Liver | (S)-Ketorolac | ~69% higher than (R)-form | No significant difference |
| (R)-Ketorolac | - | - |
Assessment of Molecular Pathway Perturbations in Animal Systems
Advanced analytical techniques like proteomics and metabolomics are used to investigate the broader molecular changes induced by a drug. While specific studies focusing solely on the (R)-enantiomer of ketorolac are limited, research on racemic ketorolac and in relevant animal models of pain and inflammation provides insight into the pathways affected.
Proteomic Analysis: A proteomics study in a murine model of eccentric contraction-induced muscle injury investigated the effects of delayed administration of racemic ketorolac. researchgate.net The analysis revealed that the NSAID administration inhibited key muscle regeneration processes. Furthermore, it led to the downregulation of multiple cytoprotective proteins that normally inhibit the intrinsic pathway of apoptosis (programmed cell death). This molecular change was associated with an observable increase in caspase activity in the injured muscles, suggesting an impact on cellular survival and repair pathways. researchgate.net
Metabolomic Analysis: Metabolomic studies in animal models of pain, a primary indication for ketorolac, have identified several metabolic pathways that are perturbed. In a rat model of neuropathic pain, analysis of the anterior cingulate cortex (a brain region involved in pain processing) showed significant alterations in metabolites, particularly amino acid metabolites and fatty acyls. frontiersin.org The study highlighted changes in tryptophan and purine (B94841) metabolism as being potentially significant. frontiersin.org
Another study combining proteomic and metabolomic analyses in a rat model of brain injury following cardiac surgery—a context where pain and inflammation are significant—also pointed to perturbations in amino acid metabolism. nih.gov Specifically, the pathways for lysine (B10760008) degradation and β-alanine metabolism were identified as being among the main mechanisms affected. nih.gov Although these studies did not directly test (R)-ketorolac, they identify molecular pathways involved in pain and inflammation that are likely modulated by analgesics.
Enzymatic Biotransformation and Stereoselective Metabolism of R Ketorolac Tromethamine
In Vitro Metabolic Stability and Metabolite Identification Studies
In vitro systems are crucial for elucidating the metabolic pathways of drug candidates. For ketorolac (B1673617), these studies have been instrumental in understanding its stability and identifying its metabolites.
The in vitro metabolism of ketorolac has been investigated using various subcellular fractions and enzyme systems. Liver microsomes and S9 fractions, which contain a rich complement of drug-metabolizing enzymes, are commonly employed. researchgate.net These systems have demonstrated that ketorolac undergoes both Phase I and Phase II metabolism. drugbank.comnih.gov Recombinant enzymes, specifically individual cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) isoforms, have been used to pinpoint the specific enzymes responsible for ketorolac's biotransformation. drugbank.comnih.gov The use of lipase (B570770) B from Candida antarctica has also been explored for the enzymatic resolution of ketorolac enantiomers. researchgate.net
The primary metabolic pathways for ketorolac are hydroxylation (Phase I) and glucuronic acid conjugation (Phase II). drugbank.comnih.govfresenius-kabi.com The main Phase I metabolite identified is p-hydroxyketorolac (B119894), which is considered pharmacologically inactive. fresenius-kabi.comnih.gov This hydroxylation is a minor pathway compared to the more dominant glucuronidation. fresenius-kabi.com
The major metabolic route for ketorolac is the formation of ketorolac glucuronide, a Phase II conjugate. drugbank.comnih.gov This conjugation occurs on the carboxylic acid moiety of the ketorolac molecule. fresenius-kabi.com Studies have shown that both parent drug and its metabolites are excreted in the urine, with approximately 60% of the recovered drug being unchanged ketorolac and the remaining 40% as metabolites. pfizer.comdrugbank.com
Table 1: Identified Metabolites of Ketorolac
| Metabolite Name | Metabolic Phase | Pathway | Pharmacological Activity |
| p-Hydroxyketorolac | Phase I | Hydroxylation | Inactive nih.gov |
| Ketorolac Glucuronide | Phase II | Glucuronidation | Inactive |
Identification of Specific Cytochrome P450 Isoforms and Other Enzymes Involved
Research has identified the specific enzymes responsible for the metabolism of ketorolac. The Phase I hydroxylation to p-hydroxyketorolac is primarily catalyzed by cytochrome P450 enzymes, specifically CYP2C8 and CYP2C9. drugbank.comnih.govnih.gov
Table 2: Enzymes Involved in (R)-Ketorolac Tromethamine Metabolism
| Enzyme | Metabolic Phase | Function |
| CYP2C8 | Phase I | Hydroxylation drugbank.comnih.govnih.gov |
| CYP2C9 | Phase I | Hydroxylation drugbank.comnih.govnih.gov |
| UGT2B7 | Phase II | Glucuronidation drugbank.comnih.gov |
Stereoselective Glucuronidation and Other Conjugation Pathways
A key feature of ketorolac metabolism is its stereoselectivity, particularly in the glucuronidation pathway. umich.edubjbms.org Studies have demonstrated that the (S)-enantiomer undergoes more extensive glucuronidation than the (R)-enantiomer. umich.edubjbms.org In one study, the amount of (S)-ketorolac glucuronide found in urine was 2.3 times that of the (R)-isomer. umich.edu This stereoselective conjugation contributes to the faster clearance of the (S)-enantiomer compared to the (R)-enantiomer. pfizer.comumich.edu
While glucuronidation is the primary conjugation pathway, p-hydroxylation is a minor metabolic route. fresenius-kabi.com The stereoselectivity of p-hydroxylation has not been as extensively characterized as glucuronidation.
Impact of Genetic Polymorphisms on In Vitro Metabolic Rate (Enzyme level)
Genetic variations in the genes encoding drug-metabolizing enzymes can significantly impact the metabolic rate of drugs, leading to interindividual differences in drug response. For ketorolac, polymorphisms in the CYP2C9 gene are of particular interest.
The CYP2C9 gene is highly polymorphic, with variants such as CYP2C92* and CYP2C93* leading to decreased enzyme activity. jnmp.ru Individuals carrying these alleles, often referred to as poor metabolizers, may exhibit reduced clearance and a longer half-life of CYP2C9 substrates like ketorolac. jnmp.ru This can result in an increased clinical effect. jnmp.ru Studies have suggested that carriers of CYP2C92* and CYP2C93* may experience enhanced pain relief from ketorolac compared to individuals with the wild-type gene. jnmp.ru
The impact of these polymorphisms highlights the importance of pharmacogenetic considerations in understanding the variability in ketorolac metabolism and response.
Design, Synthesis, and Mechanistic Evaluation of R Ketorolac Tromethamine Analogs and Derivatives
Synthetic Pathways for Novel (R)-Ketorolac Derivatives.acs.org
The synthesis of novel (R)-ketorolac derivatives often involves multi-step reaction sequences. A common approach starts with the construction of the core pyrrolizine ring system. gpatindia.com One reported method involves the reaction of pyrrole (B145914) with methylmagnesium chloride to form a Grignard reagent. gpatindia.com This is followed by a reaction with a dihalobutanamide to yield an N-alkyl-N-aryl-4-chloro-2-(2-pyrrolyl)butanamide, which is then cyclized. gpatindia.com The resulting 2,3-dihydro-1H-pyrrolizine-1-carboxamide undergoes a 5-aroylation step to introduce the benzoyl group, a key structural feature of ketorolac (B1673617). gpatindia.com Finally, hydrolysis of the amide yields the carboxylic acid of the ketorolac analog. gpatindia.com
More recent synthetic strategies focus on creating intermediates that are more amenable to diversification. For example, a method for preparing a key intermediate, 2-(2-(1H-pyrrol-1-yl)ethyl)diethyl malonate, has been developed using a reaction between 2,5-dimethoxytetrahydrofuran (B146720) and 2-(2-aminoethyl)diethyl malonate. google.com This approach is noted for avoiding hazardous reagents and offering a high yield, making it suitable for industrial-scale production. google.com Another innovative "one-pot" method has been described for the synthesis of ketorolac tromethamine salt from 2-benzoyl pyrrole, which streamlines the process by eliminating the need for intermediate extraction and purification steps. google.com
The synthesis of specific analogs, such as those with modifications on the aromatic rings or the keto group, would involve the use of appropriately substituted starting materials or the introduction of the desired functional groups at a suitable stage in the synthetic sequence. For instance, the synthesis of analogs with different aryl groups at the 5-position can be achieved by using different aroylating agents in the 5-aroylation step. gpatindia.com
Structure-Activity Relationship (SAR) and Structure-Binding Relationship (SBR) Analysis.preprints.org
The analgesic and anti-inflammatory effects of ketorolac are primarily attributed to its (S)-enantiomer, which is a potent non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. newdrugapprovals.orgdrugbank.comresearchgate.net However, the (R)-enantiomer also exhibits significant analgesic activity through a mechanism that is independent of COX inhibition, involving the inhibition of small GTPases Rac1 and Cdc42. nih.govnih.gov Understanding the relationship between the chemical structure of ketorolac analogs and their biological activity (SAR) and binding interactions with their targets (SBR) is crucial for designing more effective and safer drugs. preprints.org
Correlation of Structural Modifications with Molecular Target Affinity.preprints.org
SAR studies on ketorolac and its analogs have provided valuable insights into the structural requirements for COX inhibition. gpatindia.com For instance, the presence of an α-methyl group on the alkanoic acid portion of acetic acid derivatives has been shown to increase anti-inflammatory activity and decrease side effects. gpatindia.com The S-(+)-enantiomer consistently demonstrates greater activity than the (-)-enantiomer. gpatindia.com
Computational studies have been employed to design and evaluate new ketorolac derivatives with potentially improved affinity and selectivity for COX-2 over COX-1. japsonline.comresearchgate.net Modifications to the benzene (B151609) ring, such as adding substituents at the para position, have been explored to enhance selectivity. uin-malang.ac.id In silico docking studies have shown that certain modifications can lead to a better affinity for the COX-2 receptor while having no affinity for the COX-1 receptor. researchgate.netuin-malang.ac.id For example, a study designing 42 ketorolac bioisosteres found that three derivatives demonstrated excellent predicted anti-inflammatory activity, with two showing favorable inhibition of the COX-2 enzyme. japsonline.com
The following table summarizes the predicted binding affinities of some designed ketorolac derivatives against COX-2. japsonline.com
| Molecule | Predicted Binding Affinity (kcal/mol) for COX-2 |
| Ketorolac (Molecule 43) | -8.5 |
| Molecule 32 | -9.0 |
| Molecule 34 | -9.1 |
| Molecule 37 | -8.7 |
Data sourced from an in silico study on ketorolac bioisosteres. japsonline.com
Probing Specific Binding Pocket Interactions
Molecular docking studies have been instrumental in elucidating the specific interactions between ketorolac analogs and the binding pockets of their target enzymes. japsonline.combiomedres.us The binding of NSAIDs like ketorolac to COX enzymes typically involves the carboxylate group forming an ion-pair with a conserved arginine residue (Arg-120) at the entrance of the active site. acs.org The aromatic portions of the inhibitor then project into the hydrophobic channel of the enzyme. acs.org
For ketorolac, the pyrrolizine and benzoyl groups occupy this hydrophobic channel. nih.gov The specific interactions with amino acid residues within this pocket determine the binding affinity and selectivity. Key residues in the COX-2 active site that interact with inhibitors include Tyrosine 355, Arginine 120, Valine 349, and Serine 530. japsonline.com
Studies have shown that even minor modifications to the ketorolac structure can significantly alter these binding interactions. biomedres.us For example, the introduction of a chloro group (K1) or a cyano group (K4) has been shown to influence the binding affinity and the types of non-covalent interactions formed, such as hydrogen bonds and halogen bonds. biomedres.us These interactions are critical for stabilizing the drug-receptor complex and are a key consideration in the design of new analogs with improved potency and selectivity. biomedres.us
The table below details the non-bonding interactions of ketorolac and some of its modified derivatives with the COX-2 enzyme (PDB ID: 5F19). biomedres.us
| Compound | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
| Ketorolac (K) | -7.5 | TYR385, SER530, LEU352, ARG120 | Conventional Hydrogen Bond, Pi-Sigma, Pi-Alkyl |
| K1 (-Cl) | -7.8 | ARG120, TYR355, GLN192 | Conventional Hydrogen Bond, Halogen Bond |
| K2 (-F) | -7.6 | ARG120, TYR355, GLN192, SER353 | Conventional Hydrogen Bond, Halogen Bond |
| K5 (-Br) | -8.1 | ARG120, TYR355, GLN192 | Conventional Hydrogen Bond, Halogen Bond |
Data adapted from a study on quantum chemical and molecular docking predictions. biomedres.us Interaction types include Conventional Hydrogen Bond, Pi-Sigma, Pi-Alkyl, and Halogen Bond.
Exploration of New Chemical Space Based on (R)-Ketorolac Scaffold
The exploration of new chemical space using established molecular scaffolds is a cornerstone of modern medicinal chemistry. This process involves the systematic design and synthesis of analogs and derivatives of a parent molecule to identify novel compounds with potentially enhanced or different biological activities. The (R)-ketorolac structure, with its defined stereochemistry and known biological relevance, serves as a valuable scaffold for such exploratory research. Investigations have focused on several strategies, including in silico design with bioisosteric replacements, the synthesis of novel heterocyclic analogs, and the chemical modification of the carboxylic acid group.
In Silico Design and Bioisosteric Replacement
A primary strategy for expanding the chemical space of the (R)-ketorolac scaffold involves computational, or in silico, design. This approach allows for the virtual creation and evaluation of numerous derivatives before committing to laboratory synthesis. One such study focused on designing new ketorolac bioisosteres, which are compounds resulting from the substitution of an atom or group of atoms with another that has similar physical or chemical properties. japsonline.com
In this research, the ketorolac structure was systematically divided into four key regions for modification:
The acidic group (carboxylic acid)
The bicyclic pyrrolo-pyrrole ring system (Ar1)
The ketone linker (R1)
The benzoyl aromatic ring (Ar2)
Based on this framework, a library of 42 derivatives was designed. japsonline.com Subsequent in silico analysis predicted that several of these new molecules could possess excellent anti-inflammatory activity. japsonline.com Notably, two compounds, designated as Molecule 32 and Molecule 34, were identified as being potentially more active than the parent ketorolac. japsonline.com Further analysis suggested that Molecule 32, in particular, met all the proposed parameters of the study, marking it as a strong candidate for future preclinical research. japsonline.com
Table 1: Promising Ketorolac Bioisosteres from In Silico Design
| Compound ID | Design Strategy | Predicted Outcome | Source |
|---|---|---|---|
| Molecule 32 | Bioisosteric replacement | Candidate for preclinical studies with potentially superior activity. | japsonline.com |
Synthesis of Novel Heterocyclic Analogs
Beyond computational design, the synthesis of novel analogs by altering the core heterocyclic scaffold has been a fruitful area of exploration. Research has been conducted to prepare and evaluate ketorolac analogs where the pyrrole ring system is replaced by other heterocycles, such as furan (B31954) or thiophene (B33073). researchgate.net
Key synthetic achievements in this area include:
A regioselective benzoylation assisted by a hydroxyethyl (B10761427) group to create key intermediates. researchgate.net
A crucial copper-mediated ring closure to form the final bicyclic compounds. researchgate.net
This synthetic route enabled the creation of several new analogs, including an N-methylpyrrole derivative (Ro114-1907), a furan derivative (Ro113-8905), and a thiophene derivative (Ro101-8244). researchgate.net Biological evaluation of these compounds revealed that the furan and thiophene analogs were effective at inhibiting writhing response and edema formation in rat models, although they were found to be less potent than ketorolac. researchgate.net
Table 2: Synthesized Heterocyclic Analogs of (R)-Ketorolac
| Compound ID | Heterocyclic Core | Key Synthetic Step | Research Finding | Source |
|---|---|---|---|---|
| Ro114-1907 | N-methylpyrrole | Copper-mediated ring closure | Synthesized and evaluated. | researchgate.net |
| Ro113-8905 | Furan | Copper-mediated ring closure | Significantly inhibited writhing and edema, but less potent than ketorolac. | researchgate.net |
Derivatization of the Carboxylic Acid Functional Group
A third avenue for exploring the chemical space of the (R)-ketorolac scaffold is the modification of its carboxylic acid group. This functional group is a prime target for chemical derivatization to create new molecular entities, such as prodrugs or compounds with altered physicochemical properties.
Research in this area has led to the synthesis of several novel classes of ketorolac derivatives:
Hydrazones and 1,3,4-Oxadiazoles: New derivatives have been successfully synthesized by converting the carboxylic acid of ketorolac into hydrazide-hydrazones and subsequently into 1,3,4-oxadiazole (B1194373) rings. uobaghdad.edu.iq This creates a significant structural departure from the parent molecule, opening up new possibilities for biological interactions.
Polymer Conjugates: Ketorolac has been conjugated to polymers like dextran (B179266). srce.hr In one approach, an N-acyl-imidazole derivative of ketorolac was condensed with dextran to form an ester bond, effectively linking the drug to a large carrier molecule. srce.hr
These modifications of the carboxylic acid moiety represent a versatile strategy for altering the molecule's properties while retaining the core pharmacophoric scaffold.
Table 3: (R)-Ketorolac Derivatives via Carboxylic Acid Modification
| Derivative Class | Synthetic Approach | Purpose of Modification | Source |
|---|---|---|---|
| Hydrazones | Conversion of carboxylic acid | Creation of new chemical entities. | uobaghdad.edu.iq |
| 1,3,4-Oxadiazoles | Cyclization of hydrazide intermediate | Exploration of novel heterocyclic derivatives. | uobaghdad.edu.iq |
Emerging Research Avenues and Future Directions in R Ketorolac Tromethamine Studies
Application of Artificial Intelligence and Machine Learning in Drug Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the exploration of (R)-ketorolac's therapeutic potential. nih.govnih.govresearchgate.net These computational tools can accelerate drug discovery by analyzing vast datasets to identify novel applications and optimize molecular structures. researchgate.netresearchgate.net
Key Applications:
Target Identification: ML algorithms can analyze biological data to predict and validate new molecular targets for (R)-ketorolac beyond its known interactions. nih.govresearchgate.net
De Novo Design: Generative AI models can design novel molecules based on the (R)-ketorolac scaffold, aiming for enhanced potency, selectivity, and improved pharmacokinetic properties. researchgate.net
Predictive Modeling: AI can build models to forecast the bioactivity, toxicity, and metabolic pathways of (R)-ketorolac derivatives, reducing the time and cost associated with preclinical testing. nih.govresearchgate.net
Advanced Spectroscopic and Imaging Techniques for Real-time Molecular Interaction Studies
Understanding the precise molecular interactions of (R)-ketorolac with its biological targets is fundamental to elucidating its mechanism of action. Advanced spectroscopic and imaging techniques offer powerful means to study these dynamics in real-time and at high resolution.
Relevant Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed insights into the three-dimensional structure of (R)-ketorolac when bound to a target protein, such as intestinal fatty acid-binding protein (hIFABP). acs.org It can identify the specific amino acid residues involved in the interaction and characterize the conformational changes that occur upon binding. acs.org
Mass Spectrometry (MS): Techniques like two-dimensional liquid chromatography-ion trap mass spectrometry are used for the sensitive and simultaneous determination of ketorolac (B1673617) enantiomers in biological samples, which is crucial for pharmacokinetic and pharmacodynamic studies. ebi.ac.uk
Fluorescence Spectroscopy: This method can be used to study binding affinities and displacement assays. For instance, studies have used fluorescent probes to investigate the binding of drugs, including ketorolac, to proteins like hIFABP. acs.org
FT-IR and 1H NMR: These spectroscopic methods have been used to characterize the reaction products of ketorolac, which can be applied to study its interactions and the formation of complexes. researchgate.net
These techniques are invaluable for validating the targets identified through computational methods and for providing a detailed picture of the molecular events that underpin the biological activity of (R)-ketorolac.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
A systems-level understanding of the effects of (R)-ketorolac requires the integration of data from various "omics" fields, including genomics, proteomics, and metabolomics. This holistic approach can uncover the broader biological pathways modulated by the compound.
A key example of this is the use of RNA-sequencing (RNA-seq) to study the gene expression profiles of cancer xenografts treated with (R)-ketorolac. nih.gov In a study on ovarian cancer models, RNA-seq analysis revealed that (R)-ketorolac treatment led to the downregulation of genes within the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway. merckmillipore.comnih.gov This finding suggests a mechanism of action that extends beyond simple target inhibition and involves the modulation of complex gene regulatory networks associated with cancer progression. merckmillipore.com
Future Multi-Omics Research Directions:
| Omics Field | Potential Application for (R)-Ketorolac Research |
| Proteomics | Identify changes in protein expression and post-translational modifications in cells treated with (R)-ketorolac to map out signaling cascades downstream of its direct targets. |
| Metabolomics | Analyze changes in the cellular metabolic profile to understand how (R)-ketorolac affects cancer cell metabolism and other cellular processes. |
| Transcriptomics | Further RNA-seq and single-cell RNA-seq studies to dissect the heterogeneous responses of different cell types to (R)-ketorolac treatment. |
By combining these datasets, researchers can construct comprehensive models of (R)-ketorolac's mechanism of action, potentially identifying biomarkers for treatment response and revealing new therapeutic opportunities.
Exploration of Unconventional Molecular Targets or Off-Targets for (R)-Ketorolac Tromethamine
The primary known "off-target" activity for (R)-ketorolac, distinct from the COX-inhibition of its S-counterpart, is the inhibition of the Rho-family GTPases, specifically Ras-related C3 botulinum toxin substrate 1 (Rac1) and cell division control protein 42 (Cdc42). merckmillipore.comnih.govaacrjournals.org This activity was discovered through high-throughput screening and represents a significant avenue of research, particularly in oncology. nih.govnih.gov
Key Findings on Rac1 and Cdc42 Inhibition:
Selectivity: (R)-ketorolac inhibits Rac1 and Cdc42, but not the related GTPase RhoA. nih.govnih.gov The (S)-enantiomer shows negligible activity against these GTPase targets. nih.govnih.gov
Functional Consequences: Inhibition of Rac1 and Cdc42 by (R)-ketorolac has been shown to impede cancer-relevant processes such as cell adhesion, migration, and invasion in ovarian and breast cancer models. merckmillipore.comnih.gov
Therapeutic Potential: By targeting Rac1 and Cdc42, (R)-ketorolac may represent a novel therapeutic approach for cancers where these signaling pathways are upregulated. researchgate.netnih.govnih.gov
While Rac1 and Cdc42 are the most well-documented unconventional targets, future research will likely continue to probe for other potential off-target interactions that could contribute to its biological activity profile or open up entirely new therapeutic indications.
Development of Novel Chemical Probes and Research Tools Based on the (R)-Enantiomer
The unique and selective activity of (R)-ketorolac against specific GTPases makes it an excellent candidate for development into a chemical probe. mskcc.org Chemical probes are small molecules used to study the function of proteins and biological pathways in their native cellular environment. mskcc.org
Potential Developments:
Tagged Derivatives: Synthesizing derivatives of (R)-ketorolac by attaching fluorescent tags (e.g., FITC) or affinity labels (e.g., biotin). mskcc.org These tagged molecules would allow researchers to visualize the subcellular localization of the compound's targets and to isolate and identify binding partners using techniques like pull-down assays followed by mass spectrometry.
Optimized Inhibitors: Using the (R)-ketorolac structure as a scaffold to design more potent and selective inhibitors of Rac1 and Cdc42. These second-generation molecules could serve as highly specific research tools to dissect the roles of these GTPases in health and disease.
Probes for Target Validation: The development of a specific (R)-ketorolac-based probe would be invaluable for validating new or unconventional targets identified through AI and multi-omics approaches.
By developing a "chemical toolbox" based on the (R)-enantiomer, the scientific community can gain more precise control in manipulating and studying the specific pathways it targets, furthering our understanding of complex cellular processes. mskcc.org
Q & A
Q. What validated analytical methods are recommended for quantifying (R)-ketorolac tromethamine in biological matrices?
A reverse-phase HPLC method using a Grace C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of methanol:water (65:35 v/v) and 0.1% O-phosphoric acid at 245 nm detection provides precise quantification in plasma and pharmaceutical formulations. Retention time is ~7.7 min, with linearity confirmed between 5–25 µg/mL (r² = 0.999) . For enantiomeric separation, micellar electrokinetic chromatography (MEKC) with multivariate optimization achieves baseline resolution of (R)- and (S)-forms using a buffer containing SDS and cyclodextrins .
Q. How does the stability of (R)-ketorolac tromethamine vary under different storage conditions?
In dextrose 5% or saline 0.9%, (R)-ketorolac tromethamine remains stable for ≥24 hours at 25°C, but freezing at −20°C followed by microwave thawing extends stability to 60 days post-thawing (pH 4.5–5.5; HPLC-validated). Precipitation risks increase with prolonged exposure to alkaline pH (>8.0) or incompatible drug mixtures .
Q. What pharmacological properties distinguish (R)-ketorolac tromethamine from the racemate?
The (R)-enantiomer exhibits 95% of the racemate’s COX-1/COX-2 inhibitory activity but reduced renal toxicity due to slower clearance. Pharmacokinetic studies in humans show enantiomer-specific half-lives: (S)-form t½ = 5.1 hrs vs. (R)-form t½ = 3.8 hrs, emphasizing the need for stereospecific assays in metabolism studies .
Advanced Research Questions
Q. How to resolve contradictions in compatibility data for (R)-ketorolac tromethamine during Y-site co-administration?
Conflicting reports (e.g., compatibility with morphine but precipitation with cyclizine) arise from concentration-dependent interactions. A standardized protocol is recommended:
Q. What experimental designs optimize enantiomeric purity assessment in synthetic (R)-ketorolac tromethamine?
Chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column and hexane:ethanol:trifluoroacetic acid (90:10:0.1) resolves enantiomers (resolution factor >2.0). Validate purity using differential scanning calorimetry (DSC) to detect polymorphic forms (melting point: 160–162°C for pure (R)-form) .
Q. How to mitigate variability in preclinical analgesic efficacy models for (R)-ketorolac tromethamine?
In rodent postoperative pain models:
- Standardize nociceptive stimuli (e.g., 50°C hot plate vs. 10g von Frey filament).
- Control for COX-2 upregulation by administering (R)-ketorolac 1 hr pre-incision.
- Use LC-MS/MS to correlate plasma concentrations (LOQ: 10 ng/mL) with paw withdrawal latency .
Data Contradiction Analysis
Q. Why do studies report conflicting stability outcomes for (R)-ketorolac tromethamine in infusion fluids?
Discrepancies arise from methodological differences:
| Factor | Study A (Stable) | Study B (Unstable) |
|---|---|---|
| pH Range | 4.5–5.5 | 6.5–7.5 |
| Temperature | 4°C | 25°C |
| Additives | None | 0.1% EDTA |
| Strict adherence to USP guidelines (pH 5.0–6.5, refrigeration) resolves inconsistencies. |
Methodological Best Practices
Q. How to validate a chiral assay for (R)-ketorolac tromethamine in human plasma?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
